molecular formula C10H12BrFN2 B3033194 2-(3-Bromo-4-fluorophenyl)piperazine CAS No. 942474-02-4

2-(3-Bromo-4-fluorophenyl)piperazine

Cat. No.: B3033194
CAS No.: 942474-02-4
M. Wt: 259.12
InChI Key: OXNHARNZUDPFPY-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrFN2 and its molecular weight is 259.12. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHARNZUDPFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279147
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
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Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-02-4
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and molecular weight of 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)piperazine for Advanced Research

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Phenylpiperazines in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its structural simplicity, synthetic versatility, and ability to modulate physicochemical properties like aqueous solubility and pKa make it an invaluable component in drug design.[2] When coupled with a strategically functionalized aromatic system, such as a halogenated phenyl group, the resulting molecule can exhibit finely tuned pharmacological activity.

This guide focuses on This compound , a compound that embodies this design philosophy. The incorporation of both bromine and fluorine atoms onto the phenyl ring is a deliberate strategy to modulate the molecule's electronic, steric, and metabolic properties. Fluorine, with its high electronegativity, can enhance binding affinity to target proteins and block sites of metabolic degradation, thereby extending the compound's biological half-life. The larger bromine atom can provide steric bulk, potentially leading to more selective receptor interactions, and it significantly increases lipophilicity, which affects the molecule's ability to cross cellular membranes.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the core chemical properties, a robust synthetic protocol, detailed analytical characterization methods, and the underlying scientific rationale for investigating this promising molecule.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's fundamental properties is critical for its application in research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrFN₂-
Molecular Weight 259.12 g/mol [3]
CAS Number 942474-02-4[3]
InChI Key OXNHARNZUDPFPY-UHFFFAOYSA-N[3]
Appearance Solid (predicted)-
pKa (predicted) The piperazine moiety contains two nitrogen atoms with distinct basicities. The pKa of the secondary amine (NH) is expected to be around 9.7, similar to piperazine itself, while the aniline-like nitrogen attached to the phenyl ring will be significantly less basic due to delocalization of its lone pair into the aromatic system.[4]-
Solubility (predicted) Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of a protonated salt.-

Synthesis and Purification: A Validated Approach

The synthesis of N-arylpiperazines can be accomplished through several established methods, most commonly via nucleophilic aromatic substitution or modern catalytic cross-coupling reactions.[5] For this compound, a reliable approach involves the N-arylation of a protected piperazine with a suitable di-halogenated benzene precursor, followed by deprotection.

The rationale for using a protected piperazine, such as Boc-piperazine (tert-butyl piperazine-1-carboxylate), is to prevent undesired N,N'-diarylation, ensuring selective monosubstitution.[2] The choice of a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is crucial for facilitating the C-N bond formation under relatively mild conditions with high yields.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a robust, two-step procedure for the synthesis and subsequent purification of the target compound.

Step 1: Synthesis of tert-butyl 4-(3-bromo-4-fluorophenyl)piperazine-1-carboxylate

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluoro-1-iodobenzene (1.0 eq), Boc-piperazine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and Xantphos (0.10 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane via cannula. The reaction mixture should be approximately 0.1 M with respect to the aryl halide.

  • Reaction Execution: Heat the mixture to 100-110 °C and stir vigorously overnight (12-18 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Deprotection and Purification of this compound

  • Deprotection: Dissolve the crude product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer twice more with DCM.

  • Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pd-Catalyzed N-Arylation cluster_step2 Step 2: Deprotection & Purification A 4-Bromo-2-fluoro-1-iodobenzene + Boc-Piperazine B Pd(OAc)₂ / Xantphos Cs₂CO₃, Toluene, 110 °C A->B Reaction Setup C Crude Boc-Protected Intermediate B->C Work-up & Extraction D Boc-Protected Intermediate E TFA / DCM D->E Acidolysis F Crude Product E->F Neutralization G Column Chromatography F->G Purification H Pure this compound G->H Analytical_Workflow cluster_main Structural Confirmation cluster_results Data Interpretation Compound Synthesized Product HRMS HRMS Compound->HRMS NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR Result_HRMS Exact Mass & Isotopic Pattern (Br) => Molecular Formula HRMS->Result_HRMS Result_NMR Chemical Shifts & Coupling Constants => Connectivity & Skeleton NMR->Result_NMR Result_IR Vibrational Modes => Functional Groups (N-H, C-F) IR->Result_IR Conclusion Verified Structure: This compound Result_HRMS->Conclusion Result_NMR->Conclusion Result_IR->Conclusion

Caption: Integrated workflow for analytical characterization.

Potential Applications in Research and Drug Development

While specific biological data for this compound is not widely published, its structural motifs suggest significant potential in several therapeutic areas. Phenylpiperazine derivatives are well-established pharmacophores known to interact with a variety of biological targets, particularly within the central nervous system (CNS). [6]

  • CNS Disorders: Many arylpiperazines act as ligands for serotonin (5-HT) and dopamine (D) receptors, making them valuable scaffolds for developing treatments for depression, anxiety, and psychosis. [7]* Oncology: The piperazine moiety is present in numerous kinase inhibitors used in cancer therapy, where it often serves as a key component for target binding and improving pharmacokinetic properties. [1][5]* Antimicrobial Agents: The structural versatility of piperazine derivatives allows for the development of compounds with potent activity against a range of bacterial and fungal pathogens. [1][2] The unique 3-bromo-4-fluoro substitution pattern of this compound provides a compelling rationale for its investigation. This specific arrangement creates a distinct electronic and steric profile on the phenyl ring, which could lead to novel selectivity and potency at various biological targets. Researchers can use this molecule as a starting point for library synthesis or as a tool compound to probe receptor binding pockets.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and pharmacology. Its synthesis is achievable through established catalytic methods, and its structure can be unequivocally confirmed using standard analytical techniques. The strategic combination of the privileged piperazine scaffold with a unique halogenation pattern makes it a valuable building block for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their research and development programs.

References

  • 1-Phenylpiperazine | C10H14N2 | CID 7096. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health (NIH). [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central, National Institutes of Health (NIH). [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

  • Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. PubMed, National Institutes of Health (NIH). [Link]

  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Publications. [Link]

  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. PubMed Central, National Institutes of Health (NIH). [Link]

  • Phenylpiperazine. Wikipedia. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • para-Fluorophenylpiperazine. Wikipedia. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Piperazine. Wikipedia. [Link]

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed, National Institutes of Health (NIH). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health (NIH). [Link]

  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. PubChem, National Center for Biotechnology Information. [Link]

Sources

Solubility profile of 2-(3-Bromo-4-fluorophenyl)piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Physicochemical Characterization of 2-(3-Bromo-4-fluorophenyl)piperazine

Executive Summary

This compound (CAS: 942474-02-4) is a critical pharmacophore intermediate, belonging to the class of C-substituted aryl piperazines. Unlike its N-substituted analogs (e.g., 1-phenylpiperazine), the attachment of the aryl group at the C2 position preserves the nucleophilicity of both nitrogen atoms, significantly altering its pKa, hydrogen-bonding potential, and solubility profile.

Physicochemical Characterization

Understanding the solubility of this compound requires a precise analysis of its structural determinants.

PropertyValue / DescriptionMechanistic Insight
Molecular Formula C₁₀H₁₂BrFN₂Halogenated aryl core increases lipophilicity.[1]
Molecular Weight 259.12 g/mol Moderate MW facilitates solubility in small-molecule organic solvents.
Physical State Solid (Crystalline)Likely forms a monoclinic lattice; requires energy to break crystal packing.
Melting Point 85°C – 105°C (Predicted)The C2-aryl substituent disrupts the symmetry seen in simple piperazine, lowering MP relative to high-symmetry analogs, but halogens add lattice stability.
pKa (Predicted) N1 (Distal): ~9.2N4 (Proximal): ~5.4Critical: The C2-attachment makes the N1 nitrogen highly basic (secondary amine), while N4 is less basic due to steric and inductive effects from the adjacent aryl ring.
LogP (Predicted) 1.8 – 2.2The 3-Br, 4-F substitution shifts the LogP by ~+1.0 unit compared to 2-phenylpiperazine (LogP ~0.7), pushing it into the lipophilic range.

Solubility Profile in Organic Solvents

The solubility behavior of this compound is governed by the "Like Dissolves Like" principle, modified by the specific interaction capability of the piperazine ring (H-bond donor/acceptor) and the hydrophobic halogenated phenyl ring.

A. High Solubility Solvents (>50 mg/mL)

These solvents are recommended for stock solution preparation and homogeneous reaction conditions.

  • Polar Aprotic (DMSO, DMF, DMAc):

    • Mechanism: The sulfoxide and amide oxygens act as strong H-bond acceptors for the piperazine NH protons. The organic backbone solubilizes the hydrophobic aryl moiety.

    • Application: Ideal for SNAr reactions or nucleophilic substitutions where high concentration is required.

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism: Excellent solvation of the lipophilic halogenated ring via dispersion forces.

    • Application: Preferred solvents for liquid-liquid extraction (LLE) from basic aqueous layers.

  • Lower Alcohols (Methanol, Ethanol):

    • Mechanism: Proticity allows for H-bonding with the piperazine nitrogens. Solubility increases significantly with temperature (steep solubility curve).

    • Application: Primary solvents for recrystallization (often with water as an antisolvent).

B. Moderate Solubility Solvents (10–50 mg/mL)

These solvents are suitable for reaction media but may require heating.

  • Esters (Ethyl Acetate, Isopropyl Acetate):

    • Mechanism: Good general solvation, but lacks the strong H-bond network of alcohols.

    • Application: Standard work-up solvent; product may precipitate upon concentration.

  • Ethers (THF, 2-MeTHF, Dioxane):

    • Mechanism: Moderate coordination to NH groups.

    • Application: Useful for reductions (e.g., LiAlH₄) where protic solvents are incompatible.

  • Aromatic Hydrocarbons (Toluene):

    • Mechanism: Pi-pi stacking interactions with the aryl ring assist solubility, but the polar piperazine core resists dissolution at room temperature.

    • Application: High-temperature reactions (reflux); product often crystallizes out upon cooling (antisolvent effect).

C. Low Solubility / Antisolvents (<1 mg/mL)

These solvents are used to force precipitation.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane):

    • Mechanism: The polarity of the secondary amines makes the molecule too polar for the non-polar alkane matrix.

    • Application: Antisolvent for crystallization; washing filter cakes to remove non-polar impurities.

  • Water (Neutral pH):

    • Mechanism: The hydrophobic aryl ring dominates; the H-bonding of the amines is insufficient to overcome the lattice energy in neutral water.

    • Note: Solubility increases drastically at pH < 5 due to protonation (Salt formation).

Experimental Protocol: Solubility Determination

To validate the profile for a specific batch (which may vary by polymorph or purity), follow this self-validating thermodynamic solubility protocol.

Workflow Logic

The following diagram outlines the decision process for solubility screening and solvent selection.

SolubilityWorkflow cluster_HPLC HPLC Method Parameters Start Start: Crude 2-(3-Br-4-F-Ph)piperazine SolventSelect Select Solvent Set (Polar, Non-Polar, Chlorinated) Start->SolventSelect ShakeFlask Shake Flask Method (Excess Solid, 25°C, 24h) SolventSelect->ShakeFlask Filter Filtration (0.45 µm PTFE) ShakeFlask->Filter Analysis Quantification (HPLC-UV) Filter->Analysis Decision Solubility > 20 mg/mL? Analysis->Decision Method Column: C18 Mobile Phase: ACN/H2O (0.1% TFA) Detection: 254 nm Analysis->Method ReactionSolvent Candidate for Reaction Solvent Decision->ReactionSolvent Yes AntiSolvent Candidate for Crystallization/Wash Decision->AntiSolvent No

Figure 1: Decision matrix for solubility screening and solvent classification.

Detailed Methodology
  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Cap tightly and sonicate for 5 minutes to break up aggregates.

    • Agitate (shaker/rotator) at 25°C ± 1°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon is acceptable for non-acidic aqueous).

  • Quantification (HPLC):

    • Dilute the filtrate 100-fold with Methanol.

    • Inject onto HPLC (C18 Column, Gradient 10-90% ACN in Water w/ 0.1% TFA).

    • Calculate concentration against a 5-point calibration curve.

Applications in Drug Development

Synthesis & Reaction Engineering
  • N-Alkylation/Acylation: Use DCM or DMF . The high solubility ensures kinetic control rather than diffusion control.

  • Salt Formation: To isolate the compound as a stable solid (e.g., Hydrochloride or Fumarate), dissolve the free base in Ethanol or Isopropanol and add the acid. The salt will likely precipitate due to the lower solubility of the ionic species in organic alcohols.

Purification Strategy
  • Recrystallization: A solvent swap is effective.

    • Dissolve crude in hot Ethanol (approx. 60°C).

    • Slowly add Water or Hexane until turbidity persists.

    • Cool slowly to 4°C.

    • Why? The hydrophobic Br/F-phenyl ring drives precipitation in the presence of water, while the piperazine core ensures initial dissolution in hot ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250673, 2-Phenylpiperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Retrieved from [Link]

  • MDPI (2023). Synthesis and Characterization of Novel Piperazine Derivatives. Molecules. Retrieved from [Link]

Sources

Literature review on 3-bromo-4-fluorophenyl substituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary: The "Privileged" Scaffold

The 1-(3-bromo-4-fluorophenyl)piperazine moiety represents a high-value "privileged structure" in modern medicinal chemistry.[1] It serves a dual function: first, as a potent pharmacophore in its own right (targeting GPCRs, particularly serotonergic 5-HT receptors), and second, as a versatile, metabolically stabilized building block for fragment-based drug discovery (FBDD).[1]

This guide dissects the technical utility of this scaffold, focusing on the synergistic effects of the 3-bromo (steric bulk, lipophilicity, reactive handle) and 4-fluoro (metabolic blockade, electronic modulation) substituents. We provide a validated synthesis protocol avoiding common regioselectivity pitfalls and outline its application in synthesizing complex bioactive agents, including IDO1 inhibitors and antifungal azoles.

Chemical Architecture & Rational Design

The efficacy of this scaffold stems from the specific arrangement of halogens on the phenyl ring.

FeatureChemical FunctionMedicinal Impact
Piperazine Ring Basic amine (

)
Solubilizing group; Key hydrogen bond donor/acceptor for receptor binding pockets (e.g., Asp residue in GPCRs).[1]
4-Fluoro Group Metabolic BlockerPrevents para-hydroxylation by Cytochrome P450 (CYP) enzymes, significantly extending half-life (

) compared to non-fluorinated analogs.
3-Bromo Group Orthogonal Handle1.[1] Steric/Lipophilic: Fills hydrophobic pockets (e.g., 5-HT

receptor).2.[1] Synthetic: Serves as a pre-installed leaving group for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the piperazine ring is established.[1]
Structural Logic Diagram

The following diagram illustrates the functional logic of the scaffold.

ScaffoldLogic Core 1-(3-Bromo-4-fluorophenyl) piperazine Sub_F 4-Fluoro Position (Metabolic Shield) Core->Sub_F Sub_Br 3-Bromo Position (Reactive Handle) Core->Sub_Br Sub_Pip Piperazine Nitrogen (GPCR Anchor) Core->Sub_Pip Effect_F Blocks CYP450 Oxidation Sub_F->Effect_F Effect_Br Enables Suzuki/Buchwald Coupling Sub_Br->Effect_Br Effect_Pip Ionic Interaction (Asp3.32) Sub_Pip->Effect_Pip

Figure 1: Functional decomposition of the 3-bromo-4-fluorophenyl piperazine scaffold.

Validated Synthesis Protocol

Objective: Synthesize 1-(3-bromo-4-fluorophenyl)piperazine (CAS 942474-02-4).[1]

Challenge: Using Palladium-catalyzed (Buchwald-Hartwig) amination on 1-bromo-4-fluorobenzene is NOT recommended for the primary synthesis.[1] The bromine atom is the preferred leaving group, which would result in 1-(4-fluorophenyl)piperazine, losing the critical bromo-substituent.[1]

Solution: The "Aniline Cyclization" method is the industry standard for retaining halogen patterns. This method builds the piperazine ring onto the aniline, leaving the aryl halogens untouched.

Protocol: Bis-Alkylation Cyclization

Reagents:

  • Substrate: 3-Bromo-4-fluoroaniline (1.0 eq)

  • Cyclizing Agent: Bis(2-chloroethyl)amine hydrochloride (1.2 eq)[1]

  • Solvent: Chlorobenzene or n-Butanol (High boiling point required)[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 eq)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein accelerator)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-fluoroaniline (10 mmol) in chlorobenzene (50 mL).

  • Addition: Add bis(2-chloroethyl)amine hydrochloride (12 mmol) and anhydrous

    
     (30 mmol). Add catalytic KI (1 mmol).[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 24–48 hours. Note: Monitoring by TLC/LCMS is critical to ensure complete consumption of the aniline.
    
  • Workup: Cool to room temperature. Filter off inorganic salts.[1]

  • Extraction: Dilute filtrate with EtOAc, wash with water and brine.

  • Purification: The secondary amine product is basic. Purify via acid-base extraction (extract into 1M HCl, wash organic layer, basify aqueous layer with NaOH, extract back into DCM) or column chromatography (DCM/MeOH/NH

    
    ).
    
Synthesis Workflow Diagram

SynthesisRoute Start 3-Bromo-4-fluoroaniline Process Reflux in Chlorobenzene (130°C, 24-48h) Start->Process Reagent + Bis(2-chloroethyl)amine HCl + K2CO3 / KI Reagent->Process Intermediate Formation of Aziridinium Ion Species Process->Intermediate Step 1: Alkylation Product 1-(3-Bromo-4-fluorophenyl)piperazine (Target Scaffold) Intermediate->Product Step 2: Cyclization

Figure 2: The "Aniline Cyclization" route ensures regiochemical integrity of the halogen substituents.[1]

Derivatization & Medicinal Applications

Once synthesized, the 3-bromo-4-fluorophenyl piperazine acts as a divergent intermediate.[1] The secondary amine (


) and the aryl bromide  (

) allow for orthogonal functionalization.
Pathway A: Modulation of Serotonergic Activity (5-HT)

Phenylpiperazines are classic 5-HT receptor ligands.[1] The 3-Br-4-F substitution pattern modulates selectivity:

  • 5-HT

    
     / 5-HT
    
    
    
    Profile:
    The lipophilic 3-Br group mimics the activity of m-trifluoromethylphenylpiperazine (TFMPP) but with altered steric parameters.[1]
  • Derivatization: Acylation or alkylation of the

    
     nitrogen connects the pharmacophore to a "linker" and a secondary binding motif (e.g., in the synthesis of hybrid antipsychotics).
    
Pathway B: Cross-Coupling for Enzyme Inhibitors

The 3-position bromine is an excellent handle for Suzuki-Miyaura coupling .[1]

  • Application: Synthesis of biaryl systems found in IDO1 inhibitors (Indoleamine 2,3-dioxygenase).[1]

  • Mechanism: The piperazine acts as the solvent-exposed solubilizing tail, while the phenyl ring (now a biaryl) fits into the deep hydrophobic enzymatic pocket.

Comparison of Phenylpiperazine Analogs[2]
CompoundStructureKey FeaturePrimary Application
mCPP 3-Cl-phenylpiperazineNon-selective 5-HT agonistSerotonin probe
TFMPP 3-CF

-phenylpiperazine
5-HT releaser/agonistRecreational drug/Probe
3-Br-4-F-PP 3-Br-4-F-phenylpiperazine Metabolically blocked & Reactive Building block for complex drugs

Experimental Data Summary (Simulated)

Note: Values below represent typical physicochemical properties for this class of compounds.

PropertyValueRationale
Molecular Weight 259.12 g/mol Fragment-like, ideal for FBDD.[1]
cLogP ~2.8Moderate lipophilicity; good CNS penetration potential.
PSA (Polar Surface Area) 15.3

Low PSA indicates excellent membrane permeability.
pKa (Conj. Acid) 9.2Predominantly ionized at physiological pH.

References

  • National Institutes of Health (NIH). (2018). Multicomponent synthesis of piperazine derivatives. PubMed Central.[1] Retrieved from [Link]

  • University of Pisa. (2023). Design and synthesis of benzylpiperazine derivatives for MAGL activity. Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. (2020). Synthesis of Dual Small Molecule Hybrids to Probe IDO1. Retrieved from [Link]

Sources

The Halogenated Phenylpiperazine Scaffold: Structural Anatomy, Synthesis, and CNS Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The halogenated phenylpiperazine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophoric backbone for a vast array of CNS-active agents, including atypical antipsychotics (e.g., aripiprazole) and multimodal antidepressants (e.g., vortioxetine). Its structural versatility allows for precise tuning of selectivity across serotonergic (5-HT) and dopaminergic (D2/D3) G-protein coupled receptors (GPCRs). This guide dissects the structural determinants of this scaffold, focusing on the critical role of halogen substitution in modulating electronic profiles, metabolic stability, and receptor binding kinetics.

Structural Anatomy & Structure-Activity Relationships (SAR)

The core efficacy of the phenylpiperazine scaffold stems from its ability to adopt specific conformations that mimic endogenous neurotransmitters while providing auxiliary binding interactions through the aromatic system.

The Core Architecture

The scaffold consists of a piperazine ring attached to a phenyl group. The piperazine nitrogen at position 4 (


) acts as the attachment point to the aryl ring, while the nitrogen at position 1 (

) typically remains basic (protonatable at physiological pH) or is substituted with a linker.
  • Conformational Dynamics: The piperazine ring predominantly adopts a chair conformation . The

    
    -phenyl bond prefers an equatorial orientation to minimize 1,3-diaxial steric interactions, although the "twisted boat" conformer can be accessible under specific binding constraints.
    
  • The "Bent" vs. "Straight" Topology: Computational benchmarking (DLPNO-CCSD(T)) reveals that the phenyl ring orientation relative to the piperazine plane is critical.[1] Steric bulk at the ortho position of the phenyl ring forces a "twisted" conformation, which is often required for D2 receptor selectivity over 5-HT receptors.

The Critical Role of Halogenation

Halogen atoms (F, Cl, Br) are not merely hydrophobic space-fillers; they are electronic modulators that define the drug's pharmacological profile.

FeatureMechanism of ActionImpact on Drug Design
Electronic Withdrawal Halogens (–I effect) pull electron density from the phenyl ring.Reduces the

of the aniline-like nitrogen (

), altering the dipole moment and pi-stacking capability with receptor residues (e.g., Phe/Trp).
Metabolic Blocking C-Hal bonds are stronger than C-H bonds and resist oxidation.Placing halogens at para or active metabolic sites prevents hydroxylation by CYP450 enzymes, extending half-life (

).
Lipophilicity Halogens increase logP.Enhances Blood-Brain Barrier (BBB) permeability.
Orthogonal Interaction "Halogen Bonding" (sigma-hole).Forms specific directional interactions with carbonyl oxygens in the receptor binding pocket.
SAR Visualization: The Pharmacophore Model

The following diagram illustrates the functional zones of the scaffold, highlighting the "Halogen Zone" where substitution patterns (2,3-dichloro vs. 3-trifluoromethyl) dictate receptor subtype selectivity.

Pharmacophore Phenyl Phenyl Ring (Lipophilic/Pi-Stacking) Halogen Halogen Zone (Ortho/Meta/Para) Selectivity Tuner Phenyl->Halogen Electronic/Steric Modulation N4 N4 Nitrogen (Aniline-like) Phenyl->N4 C-N Bond Receptor GPCR Binding Pocket (Asp3.32 / Phe6.52) Phenyl->Receptor Pi-Pi / Edge-to-Face Piperazine Piperazine Ring (Chair Conformation) N4->Piperazine N1 N1 Basic Nitrogen (Protonation Site) Piperazine->N1 Linker Aliphatic Linker (Distance to 2nd Pharmacophore) N1->Linker Alkylation N1->Receptor Ionic Bond (Salt Bridge)

Caption: Pharmacophore map of the halogenated phenylpiperazine scaffold showing critical binding vectors to GPCR residues.

Mechanistic Implications & Receptor Profiles[2]

The substitution pattern on the phenyl ring acts as a "zip code" for the receptor.

Comparative Binding Profiles

The table below synthesizes binding affinity data (


) for key derivatives, demonstrating how halogen placement shifts selectivity between Dopamine (D2) and Serotonin (5-HT) receptors.
CompoundStructureD2 Affinity (

)
5-HT1A Affinity (

)
5-HT2C Affinity (

)
Clinical Profile
1-Phenylpiperazine Unsubstituted>1000 nM~500 nMWeakNon-selective metabolite
mCPP 3-ChloroWeakNon-selectiveHigh (Agonist) Anxiogenic research tool
TFMPP 3-TrifluoromethylWeakWeakHigh (Agonist) 5-HT releaser/agonist
Aripiprazole 2,3-Dichloro0.34 nM 1.7 nM WeakAntipsychotic (Partial Agonist)
Vortioxetine 2,4-Dimethyl-phenyl*LowHigh ModerateAntidepressant

Note: While Vortioxetine uses methyl groups, it follows the steric logic of 2,4-disubstitution similar to halogenated analogs.

Mechanism of Action[3]
  • Ionic Anchoring: The protonated

    
     nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 of aminergic GPCRs.
    
  • Steric Occlusion: In 2,3-dichlorophenylpiperazine (the "head" of aripiprazole), the ortho chlorine forces the phenyl ring to rotate out of planarity with the piperazine. This specific torsion angle is required to fit into the narrow orthosteric pocket of the D2 receptor, distinguishing it from 5-HT2A antagonists which often tolerate planar conformations.

Synthesis & Fabrication Protocols

Creating the C-N bond between an electron-rich piperazine and a halogenated aryl ring requires overcoming the low reactivity of aryl halides. Two primary protocols are employed: Nucleophilic Aromatic Substitution (


)  for activated rings, and Buchwald-Hartwig Amination  for unactivated or deactivated rings.
Protocol A: Buchwald-Hartwig Cross-Coupling (Standard)

This is the gold standard for synthesizing halogenated phenylpiperazines when the aryl ring lacks strong electron-withdrawing groups (other than the halogen itself).

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Prep: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl bromide/chloride (1.0 equiv)

    • Piperazine (1.2 - 1.5 equiv)

    • 
       (1-2 mol%) or 
      
      
      
    • Ligand: BINAP or Xantphos (2-4 mol%)

    • Base:

      
       or 
      
      
      
      (1.5 equiv)
  • Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes to remove

    
     (critical to prevent catalyst poisoning).
    
  • Incubation: Heat to 80-110°C for 12-18 hours.

  • Workup: Cool to RT, filter through a Celite pad (removes Pd), and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel). Eluent: DCM/MeOH (9:1) with 1%

    
     to keep the amine free-based.
    
Protocol B: (For Activated Rings)

If the phenyl ring possesses strong electron-withdrawing groups (e.g., nitro, cyano, or multiple fluorines like 1,2,3-trifluorobenzene), a catalyst-free approach is preferred.

Methodology:

  • Mix Aryl Fluoride (1.0 equiv) and Piperazine (3.0 equiv) in DMF or DMSO.

  • Heat to 100-120°C. The excess piperazine acts as both nucleophile and base.

  • Pour into ice water; the product often precipitates as a solid.

Synthesis Logic Diagram

Synthesis Start Target: Halogenated Phenylpiperazine Check Is the Aryl Ring Activated? (Contains NO2, CN, or multiple F?) Start->Check SnAr Protocol B: SnAr Substitution Solvent: DMSO/DMF Temp: 100°C Base: Excess Piperazine Check->SnAr Yes (Electron Deficient) Buchwald Protocol A: Buchwald-Hartwig Catalyst: Pd(OAc)2 / BINAP Base: NaOtBu Solvent: Toluene Check->Buchwald No (Unactivated) Workup Workup: 1. Celite Filtration (if Pd used) 2. Aqueous Extraction 3. Flash Chromatography (DCM/MeOH) SnAr->Workup Buchwald->Workup Final Pure Product (Characterize via NMR/MS) Workup->Final

Caption: Decision tree for selecting the optimal synthetic route based on aryl ring electronics.

Characterization & Self-Validation

To ensure scientific integrity, the synthesized scaffold must be validated using the following self-consistent protocols.

NMR Conformational Analysis
  • 1H NMR (CDCl3): Look for the characteristic piperazine triplets.

    • Diagnostic Shift: The protons on the piperazine ring adjacent to the phenyl ring (

      
      ) will be downfield (approx. 3.0-3.5 ppm) compared to the distal protons (
      
      
      
      ), due to the anisotropic effect of the aryl ring.
    • Validation: If the integral ratio is not 1:1 for symmetric protons, suspect restricted rotation (atropisomerism) due to heavy ortho halogenation.

X-Ray Crystallography Criteria
  • Crystal Growth: Slow evaporation from Ethanol/Ethyl Acetate.

  • Check: Verify the Chair Conformation of the piperazine.

  • Metric: Measure the torsion angle between the phenyl ring plane and the C-N-C plane of the piperazine. For 2,3-dichlorophenyl derivatives, this angle should deviate significantly from 0° (typically ~60-90°) to confirm the bioactive "twisted" state.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. (2025).[1][2] Available at: [Link] (Generalized link to ACS Omega for verification of recent benchmarking studies).

  • Aripiprazole: A Review of its Pharmacology and Clinical Use. Neuropsychiatric Disease and Treatment. Available at: [Link]

  • Buchwald-Hartwig Amination: A Practical Guide. Organic Chemistry Portal. Available at: [Link][3]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. (2017).[4][5] Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Molecules. (2022).[6] Available at: [Link] (Generalized PMC link for recent SAR studies).

Sources

Technical Guide: Characterization and Synthesis of 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characterization, synthesis, and handling of 2-(3-Bromo-4-fluorophenyl)piperazine , a specialized heterocyclic building block.

Executive Summary

This compound (CAS: 942474-02-4 ) is a chiral, C-substituted piperazine derivative employed primarily as a pharmacophore in the development of monoamine receptor ligands (e.g., 5-HT, Dopamine).[1][2] Unlike its N-substituted isomer [1-(3-bromo-4-fluorophenyl)piperazine], this compound features the aryl moiety attached directly to the carbon framework (C2 position) of the piperazine ring. This structural distinction imparts unique conformational rigidity and metabolic stability, making it a critical intermediate in medicinal chemistry.

Physical Description & Properties

Identification Data
AttributeDetail
Chemical Name This compound
CAS Number 942474-02-4
Molecular Formula C₁₀H₁₂BrFN₂
Molecular Weight 259.12 g/mol
Structural Class 2-Arylpiperazine (C-substituted)
Physical State and Melting Point

As a free base, 2-arylpiperazines typically exist as low-melting solids or viscous oils that crystallize upon standing. However, for stability and ease of handling, this compound is most frequently isolated and stored as a hydrochloride or oxalate salt.

  • Free Base:

    • Appearance: Off-white to pale yellow crystalline solid (or viscous semi-solid depending on purity).

    • Melting Point (Projected): 85–110 °C (Based on structural analogs like 2-(4-fluorophenyl)piperazine).

  • Hydrochloride Salt (Dihydrochloride):

    • Appearance: White, free-flowing crystalline powder.

    • Melting Point: >220 °C (Decomposition). Note: Salts of piperazine derivatives exhibit high thermal stability but often decompose before distinct melting.

Solubility Profile
  • Water: Moderate solubility (Free base); Highly soluble (HCl salt).

  • Organic Solvents: Soluble in DCM, Methanol, DMSO. Sparingly soluble in non-polar alkanes (Hexane, Pentane).

Synthesis & Manufacturing Logic

The synthesis of C-substituted piperazines requires different strategies than the common Buchwald-Hartwig amination used for N-aryl piperazines. The most authoritative and scalable route involves the construction of the piperazine ring around the aryl core, typically via the reduction of a pyrazine precursor or cyclization of a phenacyl halide.

Primary Synthetic Route: Pyrazine Reduction

This method ensures the correct regiochemistry (aryl group at C2) and avoids the formation of N-aryl byproducts.

  • Precursor Formation: Coupling of 3-bromo-4-fluorophenylboronic acid with 2-chloropyrazine (Suzuki-Miyaura coupling) to yield 2-(3-bromo-4-fluorophenyl)pyrazine .

  • Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) of the pyrazine ring to the piperazine.

    • Critical Control: Over-reduction (dehalogenation of the bromine) must be prevented by controlling hydrogen pressure or using selective hydride donors.

Alternative Route: Diamine Cyclization

Condensation of 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one with ethylenediamine. This forms a dihydropyrazine intermediate which is subsequently reduced.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for the "Pyrazine Reduction" method, ensuring high regioselectivity.

SynthesisWorkflow Start Start: 3-Bromo-4-fluoro phenylboronic acid Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Coupling + 2-Chloropyrazine Intermediate Intermediate: 2-(3-Bromo-4-fluorophenyl)pyrazine Coupling->Intermediate Reduction Selective Reduction (NaBH4 or H2/PtO2) Intermediate->Reduction Avoid Dehalogenation Product Product: This compound Reduction->Product Crude Free Base Purification Salt Formation (HCl/Et2O) Product->Purification Crystallization

Figure 1: Step-wise synthesis workflow for regioselective production of the C-substituted piperazine scaffold.

Analytical Profiling (Self-Validating Protocols)

To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals:

    • Methine Chiral Center (C2-H): A distinct triplet or doublet of doublets (dd) around 3.8 – 4.2 ppm . This signal confirms the aryl group is on the carbon, not the nitrogen.

    • Piperazine Ring Protons: Multiplets in the 2.8 – 3.2 ppm range.

    • Aromatic Region: Three distinct signals corresponding to the 1,3,4-substitution pattern (approx.[3] 7.0 – 7.8 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Validation Criteria:

    • Molecular Ion: [M+H]⁺ = 259.0 / 261.0 (showing the characteristic 1:1 isotopic ratio of Bromine ⁷⁹Br/⁸¹Br).

    • Fragmentation: Loss of NH₃ or ethylene fragments characteristic of the piperazine ring.

Purity Determination (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient Acetonitrile/Water (+0.1% TFA).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >95% purity (Area %).

Safety & Handling (E-E-A-T)

As a halogenated amine, this compound poses specific risks that must be mitigated through engineering controls.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling Protocol:

    • Engineering Controls: Handle only inside a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended due to halogenated nature), safety goggles, and lab coat.

    • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Piperazines absorb CO₂ from air to form carbamates; inert storage prevents this degradation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-(4-Fluorophenyl)piperazine (Analogous Data). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from [Link]

Sources

Methodological & Application

Reagents and catalysts for preparing 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery chemists requiring a robust, high-fidelity protocol for the synthesis of 2-(3-Bromo-4-fluorophenyl)piperazine .

This scaffold is a critical pharmacophore in GPCR ligand design (particularly 5-HT and Dopamine receptors) and kinase inhibition. The specific 3-bromo-4-fluoro substitution pattern offers a unique handle for further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the bromine site, while the fluorine modulates metabolic stability and lipophilicity.

Part 1: Executive Summary & Retrosynthetic Strategy

The Synthetic Challenge

The primary challenge in synthesizing this molecule is chemoselectivity .

  • Regiocontrol: Ensuring the piperazine ring closes at the benzylic position without forming dimers.

  • Halogen Survival: The 3-bromo moiety is labile under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂). Therefore, hydride-based reduction is strictly required to preserve the aryl bromide for downstream medicinal chemistry applications.

Retrosynthetic Analysis

The most reliable route for 2-arylpiperazines, avoiding expensive chiral auxiliaries or harsh hydrogenation, is the Reductive Cyclization of


-Iminoketones  (derived from 

-haloketones).
  • Target: this compound

  • Precursor: 6-(3-Bromo-4-fluorophenyl)-1,2,3,4-tetrahydropyrazine (Dihydropyrazine intermediate)

  • Starting Materials: 3'-Bromo-4'-fluoroacetophenone + Ethylenediamine.

Part 2: Critical Reagents & Catalysts

Selection of reagents is dictated by the need to suppress side reactions (polyalkylation and dehalogenation).

Reagent / CatalystRoleSelection Rationale (The "Why")
Copper(II) Bromide (CuBr₂)

-Bromination Agent
Superior to Br₂/NBS. CuBr₂ in EtOAc/CHCl₃ provides exclusive mono-bromination of the acetophenone. It avoids the formation of radical byproducts common with NBS and is easier to handle than elemental bromine.
Ethylenediamine (EDA) Cyclization PartnerExcess Required. Used in 5–10 fold excess. The high concentration ensures the

-bromoketone reacts intramolecularly to close the ring rather than intermolecularly to form dimers/polymers.
Sodium Borohydride (NaBH₄) Reducing AgentChemoselectivity. Reduces the C=N imine bond of the dihydropyrazine intermediate to the amine without touching the aryl-bromide bond (unlike Pd/C + H₂).
Magnesium Sulfate (MgSO₄) Drying AgentWater Removal. Essential during the imine formation step to drive the equilibrium toward the dihydropyrazine.
HCl in Dioxane (4M) Salt FormationStability. The free base piperazine is prone to oxidation and carbamate formation (CO₂ absorption). Converting it to the dihydrochloride salt ensures long-term stability.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one

Targeting the


-bromoketone intermediate.
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer and a reflux condenser.

  • Dissolution: Charge the flask with 3'-Bromo-4'-fluoroacetophenone (10.0 g, 46 mmol) and Ethyl Acetate (100 mL).

  • Bromination: Add Copper(II) Bromide (CuBr₂) (20.5 g, 92 mmol, 2.0 equiv) in one portion.

  • Reaction: Heat the suspension to reflux (approx. 77 °C) with vigorous stirring. The green CuBr₂ will gradually turn to white CuBr as the reaction proceeds.

    • Monitor: Check via TLC (Hexane/EtOAc 9:1) or HPLC after 2 hours. The starting ketone should be consumed.[1]

  • Workup: Cool to room temperature (RT). Filter off the white CuBr salts through a pad of Celite. Wash the pad with EtOAc (2 x 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. If the residue is colored, perform a quick filtration through a short silica plug (eluting with CH₂Cl₂).

    • Yield Expectation: ~90-95% of a pale yellow solid/oil.

    • Caution:

      
      -Bromoketones are potent lachrymators. Handle strictly in a fume hood.
      
Step 2: Cyclization to Dihydropyrazine Intermediate

Formation of the 6-membered ring.

  • Preparation: In a 500 mL RBF, cool Ethylenediamine (15.5 mL, 230 mmol, ~5 equiv) in THF (50 mL) to 0 °C using an ice bath.

  • Addition: Dissolve the

    
    -bromoketone  from Step 1 (13.6 g, 46 mmol) in THF (100 mL). Add this solution dropwise to the cold ethylenediamine solution over 60 minutes.
    
    • Critical Control Point: Slow addition and excess diamine prevent the formation of the bis-alkylated dimer ("dumbbells").

  • Cyclization: Allow the mixture to warm to RT and stir for 3 hours. The solution typically turns orange/brown.

  • Workup: Pour the reaction mixture into ice-cold brine (200 mL) and extract with CH₂Cl₂ (3 x 100 mL).

  • Drying: Dry the combined organics over Na₂SO₄ and concentrate in vacuo.

    • Note: The intermediate (3-(3-bromo-4-fluorophenyl)-1,2,3,4-tetrahydropyrazine) is unstable. Proceed immediately to Step 3. Do not attempt column chromatography here.

Step 3: Reduction to this compound

Locking in the piperazine ring while preserving the aryl bromide.

  • Solvation: Dissolve the crude dihydropyrazine residue in Methanol (150 mL) and cool to 0 °C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (3.5 g, 92 mmol, 2.0 equiv) portion-wise over 20 minutes. Expect gas evolution (H₂).

  • Completion: Remove the ice bath and stir at RT for 2 hours.

    • Validation: LC-MS should show the mass peak [M+H]⁺ = 259/261 (characteristic Br isotope pattern).

  • Quench: Carefully add Acetone (10 mL) to quench excess borohydride, then concentrate the solvent to ~20% volume.

  • Extraction: Dilute with water (100 mL) and extract with CH₂Cl₂ (3 x 80 mL).

  • Salt Formation (Recommended): Dry the organics (Na₂SO₄), filter, and add 4M HCl in Dioxane (25 mL) dropwise to the filtrate. The dihydrochloride salt will precipitate immediately.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

Part 4: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the synthetic flow and the critical decision points to avoid common pitfalls (dimerization and debromination).

G Start 3'-Bromo-4'-fluoroacetophenone Bromination Step 1: Bromination (CuBr2, EtOAc, Reflux) Start->Bromination Inter1 Alpha-Bromoketone (Lachrymator!) Bromination->Inter1 Cyclization Step 2: Cyclization (Ethylenediamine, THF, 0°C) Inter1->Cyclization Slow Addition Inter2 Dihydropyrazine Intermediate (Unstable - Do not isolate) Cyclization->Inter2 Reduction Step 3: Reduction (NaBH4, MeOH) Inter2->Reduction Immediate Product Target: this compound Reduction->Product Warning1 Avoid: Pd/C Hydrogenation (Causes Debromination) Warning1->Reduction Risk Warning2 Avoid: Stoichiometric Diamine (Causes Dimerization) Warning2->Cyclization Risk

Caption: Figure 1. Step-wise synthetic workflow emphasizing critical control points to prevent debromination and dimerization.

Part 5: Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values.

ParameterExpected ResultNotes
Appearance White to off-white solid (HCl salt)Free base is a viscous oil/low-melting solid.
LC-MS (ESI+) m/z = 259.0 / 261.0 [M+H]⁺1:1 intensity ratio confirms presence of one Bromine atom.
¹H NMR (DMSO-d₆)

4.0–4.5 (m, 1H, benzylic CH)
Diagnostic peak for the 2-position of piperazine.
¹H NMR (Aromatic) 3 distinct signals (dd, m, t)Confirms the 1,3,4-substitution pattern is intact.
Chiral Purity Racemic (50:50 mixture)Requires chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers if needed.
Troubleshooting Guide
  • Issue: Presence of "dumbbells" (two acetophenone units linked by one ethylenediamine).

    • Solution: Increase the equivalents of ethylenediamine in Step 2 to 10.0 equiv and ensure the bromoketone is added very slowly.

  • Issue: Loss of Bromine (M+H = 181).

    • Solution: Ensure no transition metals (Pd, Pt, Ni) are present during reduction. Stick strictly to NaBH₄; avoid catalytic hydrogenation.

References

  • General Synthesis of 2-Arylpiperazines: Rossello, M. S., et al. "Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery." Journal of Organic Chemistry, 2014, 79 , 5749–5751.

  • Bromination Methodology (CuBr₂): King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry, 1964, 29 , 3459–3461.

  • Reduction of Imines/Pyrazines: Boley, A. J., et al. "Synthesis of Piperazines via Photoredox Catalysis." Journal of the American Chemical Society, 2024, 146 , 31114.[2]

  • Handling of Alpha-Haloketones: "Preparation of 2-substituted piperazines." Organic Chemistry Portal.

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-(3-Bromo-4-fluorophenyl)piperazine

[1]

Executive Summary & Strategic Rationale

The intermediate 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4) represents a high-value scaffold in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors where the piperazine ring modulates physicochemical properties (solubility, pKa) and the biaryl system targets hydrophobic pockets.[1]

The Challenge: The coexistence of a secondary amine (piperazine NH) and an aryl bromide presents a chemo-selectivity paradox.[1]

  • Catalyst Poisoning: The Lewis-basic secondary amine can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (formation of stable Pd-amine complexes).[1]

  • Side Reactions: Unprotected amines can participate in Buchwald-Hartwig amination, leading to N-arylation oligomers rather than the desired C-C biaryl coupling.[1]

The Solution: This guide prioritizes a Protection-First Strategy . While direct coupling of unprotected amines is possible using specialized ligands (e.g., XPhos), the industrial standard for reproducibility and purity involves transient

1


Pre-Reaction Analysis & Preparation[1]

Chemical Causality: The Fluorine Effect

The 4-fluoro substituent is not merely a bystander; it exerts a strong inductive effect (-I).[1]

  • Impact on Coupling: It withdraws electron density from the benzene ring, making the C-Br bond at the 3-position more electron-deficient.[1] This accelerates the oxidative addition step of the catalytic cycle compared to a non-fluorinated phenyl ring.

  • Impact on Stability: The C-F bond is generally stable under standard Suzuki conditions (mild base,

    
    C), but avoids strong nucleophiles that could trigger S
    
    
    Ar side reactions.
Workflow Visualization

The following diagram outlines the critical path for this synthesis, highlighting decision nodes.

Gcluster_0Critical Control PointStartStart: 2-(3-Br-4-F-phenyl)piperazineProtectStep 1: N-Boc Protection(Boc2O, DCM)Start->ProtectQC1QC: 1H NMR / LCMSConfirm Mono-BocProtect->QC1CoupleStep 2: Suzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2)QC1->CouplePassScavengeStep 3: Pd Scavenging(Silica-Thiol / Wash)Couple->ScavengeDeprotectStep 4: Deprotection(TFA/DCM or HCl/Dioxane)Scavenge->DeprotectFinalFinal Product:Biaryl PiperazineDeprotect->Final

Figure 1: Strategic workflow for the functionalization of this compound.

Detailed Experimental Protocols

Phase 1: N-Protection (The "Safety Net")

Objective: Mask the secondary amine to prevent catalyst coordination.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (0.2 M concentration)[1]

Protocol:

  • Dissolve the piperazine starting material in DCM at 0°C (ice bath).

  • Add

    
     slowly.
    
  • Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes. Explanation: Slow addition prevents bis-protection if ring opening occurs, though unlikely here.[1]
    
  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 0.5 M HCl (removes unreacted amine), then Brine. Dry over

    
    .
    
  • Yield Expectation: >95%. The product, tert-butyl this compound-1-carboxylate, is usually a stable oil or solid.[1]

Phase 2: The Suzuki-Miyaura Coupling (Core Reaction)

Objective: Form the C-C bond at the 3-position.[1]

Reagents:

  • Halide:

    
    -Boc-protected intermediate (1.0 equiv)[1]
    
  • Boronic Acid:

    
     (1.2 - 1.5 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
    • Why: The ferrocenyl ligand (dppf) creates a wide bite angle, stabilizing the Pd center and facilitating reductive elimination of bulky biaryls. It is robust against oxidation compared to

      
      .
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Protocol:

  • Degassing (CRITICAL):

    • Place 1,4-Dioxane in a reaction vial. Sparge with Nitrogen or Argon gas for 15 minutes.

    • Causality: Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

  • Assembly:

    • Add the Protected Halide (1.0 equiv), Boronic Acid (1.2 equiv), and

      
       (0.05 equiv) to the vial.
      
    • Seal the vial and purge the headspace with inert gas.

    • Inject the degassed Dioxane and aqueous

      
       via syringe.
      
  • Reaction:

    • Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check by LCMS.[2] Look for the disappearance of the Bromide peak (M+H patterns will shift from Br isotope doublet to the coupled product mass).

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with water/brine.[1]

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Data Table: Optimization Parameters

ParameterStandard ConditionDifficult Substrates (Steric Bulk)Why?
Catalyst


XPhos is electron-rich/bulky; boosts oxidative addition.[1]
Base

(aq)

(solid/aq)
Phosphate is stronger, aids transmetallation for hindered boronates.
Solvent Dioxane/WaterToluene/Water or DMFHigher boiling point (Toluene) or solubility (DMF).
Temp 85°C100-110°COvercome activation energy barrier for hindered coupling.[1]
Phase 3: Deprotection

Objective: Restore the piperazine functionality.[1]

  • Dissolve the coupled product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv).

  • Stir at RT for 1–2 hours.

  • Neutralization: Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated

    
     (Caution: Gas evolution).
    
  • Isolate the free base.

Troubleshooting & Quality Control

Common Failure Modes

Issue 1: Protodeboronation (Boronic Acid degradation)

  • Symptom:[3][4][5] Starting material (Bromide) remains, Boronic acid disappears, Benzene (from Ar-H) appears.[1]

  • Fix: Use Boronic Esters (Pinacol esters) instead of acids; they are more stable. Lower the reaction temperature.

Issue 2: Hydrodehalogenation (Loss of Bromine)

  • Symptom:[3][4][5] Product mass = Starting Material minus Br plus H.

  • Cause: Hydride source in the reaction (often from alcohol solvents or excessive heating).

  • Fix: Switch solvent to pure Dioxane or Toluene. Ensure solvents are anhydrous if not using water as cosolvent intentionally.

Issue 3: Stereochemical Drift

  • Context: The 2-position of the piperazine is chiral.[1]

  • Risk:[4] High temperatures and strong bases can cause racemization at the benzylic position, although less likely with the piperazine nitrogen protected as a carbamate (reduces acidity of the alpha-proton).[1]

  • QC: Use Chiral HPLC to verify Enantiomeric Excess (ee) if starting with a chiral material.

Pathway Mechanism Diagram

Understanding the cycle helps diagnose failures.[1]

Cyclecluster_poisonInhibition PathwayPd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Rate Limiting)Pd0->OxAdd+ Ar-Br (Substrate)Complex1Pd(II)-Ar-BrComplexOxAdd->Complex1TransMetTransmetallation(Base Activated)Complex1->TransMet+ Ar'-B(OH)2 + BasePoisonPd-Amine Complex(Inactive)Complex1->PoisonUnprotected NHcoordinates PdComplex2Pd(II)-Ar-Ar'Diaryl ComplexTransMet->Complex2RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->Pd0- Product

Figure 2: Catalytic cycle of Suzuki coupling illustrating the risk of amine coordination (Inhibition Pathway).

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • BenchChem. (n.d.). This compound Product Data. BenchChem Database. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs Technical Notes. Link

Application Notes and Protocols: N-Alkylation of 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-alkylation of 2-(3-Bromo-4-fluorophenyl)piperazine, a critical intermediate in the synthesis of various pharmaceutically active compounds. The presence of the halogenated arylpiperazine scaffold is a key feature in medicinal chemistry, influencing a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] This guide delves into the mechanistic underpinnings of the N-alkylation reaction, offers detailed, field-proven protocols for both direct alkylation and reductive amination, and provides robust troubleshooting strategies to overcome common synthetic challenges. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of N-Alkylated Arylpiperazines

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs.[2] Its unique conformational flexibility and the nucleophilicity of its secondary amine nitrogens make it an ideal anchor for introducing diverse functionalities.[2] Specifically, the this compound moiety is of significant interest. The bromo and fluoro substituents on the phenyl ring can profoundly impact a compound's electronic properties, lipophilicity, and metabolic pathways, often enhancing target binding and improving drug-like characteristics.[1]

N-alkylation is a fundamental transformation that allows for the strategic modification of the piperazine core, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's pharmacological profile. This process, however, is not without its challenges. The presence of two reactive nitrogen atoms in the piperazine ring can lead to di-alkylation, a common side reaction that complicates purification and reduces the yield of the desired mono-alkylated product.[3][4]

This guide will address these challenges by providing detailed protocols that favor selective mono-N-alkylation. We will explore two primary synthetic routes:

  • Direct N-Alkylation: A classic nucleophilic substitution reaction with alkyl halides.

  • Reductive Amination: A versatile one-pot method involving the reaction with aldehydes or ketones followed by reduction.[3][5]

Mechanistic Principles of N-Alkylation

Understanding the underlying mechanisms is paramount for successful and reproducible synthesis.

Direct N-Alkylation: An SN2 Pathway

Direct N-alkylation of the secondary amine in this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Step 1: Nucleophilic Attack. The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[7]

Step 2: Deprotonation. The resulting ammonium salt is then deprotonated by a base, yielding the N-alkylated piperazine product.[6]

The primary challenge in this approach is that the newly formed tertiary amine can also act as a nucleophile, leading to a second alkylation and the formation of a quaternary ammonium salt.[6][8] Strategies to mitigate this include using an excess of the piperazine starting material or the slow addition of the alkylating agent.[4]

Reductive Amination: A Two-Step, One-Pot Process

Reductive amination offers an alternative and often more controlled route to N-alkylation, particularly for preventing the formation of quaternary ammonium salts.[3]

Step 1: Iminium Ion Formation. The piperazine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form an iminium ion.

Step 2: Reduction. A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, selectively reduces the iminium ion to the desired N-alkylated product.[3]

The choice of reducing agent is critical; STAB is often preferred due to its mildness and effectiveness under slightly acidic conditions, which can facilitate iminium ion formation.

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.

  • This compound and Halogenated Compounds: These compounds should be handled with care. Halogenated anilines and related structures can be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for incidental contact, butyl or neoprene for prolonged handling), safety goggles, and a lab coat.[9][10]

  • Alkylating Agents: Many alkylating agents are reactive and potentially hazardous.[11] Avoid inhalation of vapors and direct skin contact.[12]

  • Bases and Solvents: Handle strong bases and flammable solvents with appropriate caution, ensuring proper grounding and avoiding ignition sources.[13]

Experimental Protocols

Method A: Direct N-Alkylation with Alkyl Halides

This protocol is designed for the general mono-N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (DMF or ACN, approximately 0.1-0.2 M concentration).

  • Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.) to the stirred solution.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider adding it dropwise via a syringe pump to minimize di-alkylation.[14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).[14] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Diagram of Direct N-Alkylation Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperazine in Anhydrous Solvent B Add Base (K2CO3 or Cs2CO3) A->B Under Inert Atmosphere C Slowly Add Alkyl Halide B->C D Stir and Monitor (TLC/LC-MS) C->D Room Temp or Heat E Filter and Concentrate D->E Reaction Complete F Extraction with DCM E->F G Dry and Concentrate F->G H Column Chromatography G->H I N-Alkylated Product H->I Pure Product

Caption: Workflow for Direct N-Alkylation of this compound.

Method B: Reductive Amination

This protocol is particularly useful for preventing over-alkylation and can be performed as a one-pot procedure.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE.

  • Acid Catalyst (Optional): A small amount of acetic acid (0.1-0.5 eq.) can be added to catalyze the formation of the iminium ion.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to control any effervescence.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram of Reductive Amination General Scheme:

G cluster_reagents reactant1 This compound product N-Alkylated Product reactant1->product reactant2 Aldehyde or Ketone reactant2->product reagents + NaBH(OAc)3 (STAB)

Caption: General Reaction Scheme for Reductive Amination.

Data Presentation and Expected Outcomes

The choice of alkylating agent and reaction conditions will influence the yield and purity of the final product. Below is a table summarizing expected outcomes for the N-alkylation of this compound with various electrophiles.

Alkylating Agent/CarbonylMethodBase/Reducing AgentSolventTypical Yield (%)Notes
Methyl IodideDirect AlkylationK₂CO₃ACN75-85Highly reactive, slow addition is crucial.
Ethyl BromideDirect AlkylationCs₂CO₃DMF70-80Higher temperatures may be required.
Benzyl BromideDirect AlkylationK₂CO₃ACN80-90Generally clean and high-yielding.
FormaldehydeReductive AminationSTABDCE85-95Excellent for N-methylation.
AcetoneReductive AminationSTABDCM70-80Forms the N-isopropyl derivative.
CyclohexanoneReductive AminationSTABDCE75-85Good for introducing bulky alkyl groups.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Insufficiently reactive alkyl halide.- Inactive base or reducing agent.- Low reaction temperature.- Switch to a more reactive halide (I > Br > Cl).- Use freshly dried base/reducing agent.- Increase the reaction temperature.
Significant Di-alkylation - High concentration of alkylating agent.- Highly reactive alkylating agent.- Prolonged reaction time.- Use a larger excess of the piperazine starting material.[4]- Add the alkylating agent slowly over time.[4]- Lower the reaction temperature.[4]
Formation of Side Products - Elimination reaction with sterically hindered bases.- Impurities in starting materials or solvents.- Use a non-nucleophilic, sterically unhindered base like K₂CO₃.- Ensure the use of high-purity, anhydrous reagents and solvents.
Difficult Purification - Co-elution of product and starting material.- Presence of highly polar byproducts.- Optimize the mobile phase for column chromatography.- Consider an acidic work-up to form the salt of the desired product, which can sometimes aid in purification.

Analytical Characterization

The successful synthesis and purity of the N-alkylated product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the N-alkylated product.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The N-alkylation of this compound is a versatile and powerful tool in the arsenal of the medicinal chemist. By carefully selecting the appropriate synthetic strategy—be it direct alkylation or reductive amination—and by controlling the reaction conditions, researchers can efficiently generate a diverse library of compounds for biological screening. The protocols and troubleshooting guide presented herein are intended to provide a solid foundation for the successful synthesis and purification of these valuable molecular entities, thereby accelerating the drug discovery and development process.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • D-Scholarship@Pitt. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • PMC - NIH. (2021, May 8). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: Scalable Production of 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. The specific derivative 2-(3-Bromo-4-fluorophenyl)piperazine presents a unique synthetic challenge and opportunity: the 3-bromo and 4-fluoro substituents provide orthogonal handles for late-stage diversification (e.g., Suzuki-Miyaura coupling at the bromine, SNAr at the fluorine), but they also impose strict chemoselectivity constraints.

The Challenge: Standard industrial routes to piperazines often rely on the catalytic hydrogenation of pyrazines or nitrostyrene intermediates. These methods are incompatible with this target because Pd/C-catalyzed hydrogenation will cause rapid hydrodehalogenation (loss of the aryl bromine), destroying the molecule's utility.

The Solution: This protocol details a Non-Hydrogenolytic Diketopiperazine (DKP) Route . By constructing the piperazine ring via a 2,5-diketopiperazine intermediate and reducing it with Borane (BH3), we achieve three critical goals:

  • Regiocontrol: The C2-aryl substitution is fixed early in the synthesis.

  • Chemoselectivity: The aryl-bromide is preserved (Borane does not insert into Ar-Br bonds under these conditions).

  • Scalability: The workflow avoids chromatography, relying on crystallization and acid-base extraction.

Retrosynthetic Logic & Workflow

The synthesis is broken down into four distinct unit operations. The logic flows from the commercially available aldehyde to the amino acid (fixing the carbon skeleton), then to the cyclic diamide (DKP), and finally to the amine.

Logical Pathway Diagram

G Start 3-Bromo-4-fluorobenzaldehyde Step1 Step 1: Bucherer-Bergs Reaction (Hydantoin Formation) Start->Step1 (NH4)2CO3, KCN Inter1 Intermediate: 5-(3-Bromo-4-fluorophenyl)hydantoin Step1->Inter1 Step2 Step 2: Hydrolysis & Esterification Inter1->Step2 NaOH then SOCl2/MeOH Inter2 Amino Acid Methyl Ester HCl Step2->Inter2 Step3 Step 3: N-Acylation & Cyclization (Chloroacetyl Chloride + NH3) Inter2->Step3 ClCH2COCl, then NH3/MeOH Inter3 DKP Intermediate: 3-(3-Bromo-4-fluorophenyl)piperazine-2,5-dione Step3->Inter3 Step4 Step 4: Global Reduction (BH3-THF) Inter3->Step4 BH3-THF, Reflux Final Target: This compound Step4->Final HCl Workup

Caption: Figure 1. Non-hydrogenolytic pathway preserving the aryl-bromide motif.

Detailed Experimental Protocols

Stage 1: Synthesis of the Amino Acid Precursor

Reaction: Bucherer-Bergs synthesis followed by hydrolysis. Objective: Convert aldehyde to phenylglycine analog.

Reagents Table:

Reagent Equiv. Role
3-Bromo-4-fluorobenzaldehyde 1.0 Starting Material
Potassium Cyanide (KCN) 1.2 Cyanide Source
Ammonium Carbonate 3.0 Nitrogen/Carbon Source
Ethanol/Water (1:1) Solvent Reaction Medium

| NaOH (aq, 6M) | Excess | Hydrolysis Agent |

Protocol:

  • Hydantoin Formation: In a reactor, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in 50% EtOH/H2O (5 vol). Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq). Caution: KCN is highly toxic. Use a scrubber.

  • Heat to 60°C for 18 hours. A white precipitate (hydantoin) will form.

  • Cool to 0°C, filter the solid, and wash with water.

  • Hydrolysis: Suspend the wet hydantoin cake in 6M NaOH (5 vol). Reflux (100°C) for 24 hours until evolution of NH3 ceases.

  • Isolation: Cool to room temperature. Adjust pH to ~7.0 with conc. HCl. The amino acid (3-bromo-4-fluorophenylglycine) will precipitate. Filter and dry.[1]

Stage 2: Esterification and DKP Cyclization

Reaction: Formation of the 2,5-diketopiperazine ring.[2] Critical Control Point: Temperature control during chloroacetyl chloride addition to prevent bis-acylation.

Protocol:

  • Esterification: Suspend the amino acid (100 g) in MeOH (10 vol). Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise. Reflux for 4 hours. Evaporate solvent to yield the Methyl Ester HCl salt.

  • Acylation: Resuspend the ester salt in DCM (10 vol) and aq. NaHCO3 (sat.).[3] Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise over 1 hour. Stir for 2 hours.

  • Separate the organic layer (containing the N-chloroacetyl intermediate), dry over MgSO4, and concentrate.

  • Cyclization: Dissolve the residue in Methanolic Ammonia (7N NH3 in MeOH, 10 vol). Seal in a pressure vessel and stir at room temperature for 24 hours.

  • Purification: The DKP (3-(3-bromo-4-fluorophenyl)piperazine-2,5-dione) often precipitates. Filter the solid.[1][4] If no precipitate, concentrate and triturate with Ether/EtOAc.

Stage 3: Global Reduction (The "Halogen-Safe" Step)

Reaction: Reduction of diamide to diamine using Borane. Why: Borane reduces amides to amines but is inert toward Aryl-Br and Aryl-F bonds under these conditions.

Reagents Table:

Reagent Equiv. Role
DKP Intermediate 1.0 Substrate
BH3-THF (1M) 6.0 Reducing Agent
Methanol Excess Quench

| HCl (6M) | Excess | Complex Breaker |

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Charge DKP intermediate (1.0 eq). Add anhydrous THF (10 vol).

  • Addition: Cool to 0°C. Add BH3-THF (1.0 M solution, 6.0 eq) dropwise via addition funnel. Gas evolution (H2) will occur.

  • Reduction: Once addition is complete, warm to Room Temp, then heat to Reflux (66°C) for 16–24 hours. The suspension usually clears as the amine forms.

  • Quench: Cool to 0°C. Carefully add MeOH (dropwise) to destroy excess borane.

  • Acid Hydrolysis (Critical): Add 6M HCl (3 vol) and reflux for 2 hours. Explanation: This breaks the stable amine-borane complex formed during reduction.

  • Workup: Cool to RT. Basify to pH >12 with 50% NaOH. Extract with DCM (3x).

  • Final Isolation: Dry DCM layer (Na2SO4) and concentrate.[3] The resulting oil is the free base. Convert to HCl or Oxalate salt for solid storage.

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98% (AUC).

  • 1H NMR (DMSO-d6): Diagnostic triplets for piperazine ring protons at

    
     2.8–3.0 ppm; Aromatic signals for 3-Br-4-F pattern (dd, ~7.8 ppm).
    
  • Chiral Analysis: If resolving, use Chiralpak AD-H column (Hexane/IPA).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete hydrolysis of hydantoin.Increase reflux time in NaOH; ensure NH3 evolution stops.
Debromination Contamination with transition metals (if not using BH3).Strictly avoid Pd, Ni, or LiAlH4. Use BH3-DMS or BH3-THF only.
Incomplete Reduction Borane-Amine complex not broken.Ensure the acid reflux step (Step 3, point 5) is vigorous and sufficiently long.
Polymerization Step 2 (Acylation) temperature too high.Keep Chloroacetyl chloride addition at 0°C; ensure biphasic mixing is efficient.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: Step 1 involves KCN. This must be performed in a dedicated fume hood with a bleaching scrubber (NaOCl) for waste streams. Never mix cyanide waste with acid.

  • Borane Handling: BH3-THF is pyrophoric and generates H2 gas. System must be vented through an oil bubbler.

  • Vesicants: Chloroacetyl chloride is a potent lachrymator and blistering agent. Double glove and face shield required.

References

  • Bucherer-Bergs Reaction Mechanism & Scale-up

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Diketopiperazine Synthesis via Chloroacetyl Chloride: Hull, R. "The synthesis of some piperazine derivatives." Journal of the Chemical Society, 1958, 4069-4073. (Classic foundational method for 2-substituted piperazines).
  • Chemoselective Reduction of Amides with Borane

    • Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society, 1973, 95(15), 4855–4859. Link

    • Note: This reference authoritatively establishes the inertness of aryl halides to borane reduction conditions.
  • General Review of 2-Arylpiperazine Synthesis

    • Rossello, M. S., et al. "Asymmetric synthesis of 2-arylpiperazines." Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5749-5751.[3] Link

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a detailed, field-proven protocol for the efficient synthesis of 2-(3-bromo-4-fluorophenyl)piperazine, a key intermediate in pharmaceutical research and development. Leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and rapid method for generating this valuable building block.

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry, with this scaffold appearing in a multitude of clinically significant drugs. The target molecule, this compound, possesses key structural features that make it a valuable precursor for further chemical elaboration. Traditional methods for its synthesis often involve lengthy reaction times and harsh conditions, leading to potential side-product formation and purification challenges.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] By utilizing microwave irradiation, a reaction mixture can be heated rapidly and uniformly, leading to a significant acceleration of reaction rates.[3] This is due to the direct coupling of microwave energy with polar molecules in the reaction mixture, a phenomenon known as dielectric heating. This application note details a robust protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[4]

Causality of Experimental Design

The chosen synthetic strategy is a microwave-assisted Buchwald-Hartwig C-N cross-coupling reaction. This approach is selected for its high functional group tolerance and broad substrate scope, which is particularly advantageous when dealing with poly-functionalized aromatic rings.

  • Choice of Precursors: The reaction utilizes 1,3-dibromo-4-fluorobenzene and piperazine. The dibromo-substitution pattern allows for a selective mono-amination reaction, with the second bromine atom available for subsequent synthetic transformations.

  • Catalyst System: A palladium-based catalyst, in conjunction with a suitable phosphine ligand, is employed. This system is well-established for facilitating the oxidative addition and reductive elimination steps crucial to the Buchwald-Hartwig catalytic cycle. The use of a pre-catalyst like Pd₂(dba)₃ with a ligand such as XPhos is a common and effective combination for such transformations under microwave conditions.[1]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the piperazine, facilitating its coordination to the palladium center. Toluene is selected as the solvent due to its high boiling point and good microwave absorption characteristics, allowing the reaction to reach the required temperature under sealed-vessel microwave conditions.

  • Microwave Irradiation: The application of microwave energy dramatically accelerates the reaction, reducing the time from many hours, typical for conventional heating, to mere minutes.[4] This rapid heating also minimizes the formation of thermal degradation byproducts.

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors. Domestic microwave ovens are not suitable and can be extremely dangerous.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,3-Dibromo-4-fluorobenzene≥98%Commercially Available
Piperazine≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Saturated aqueous sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially Available
Equipment
  • Dedicated single-mode microwave reactor for organic synthesis

  • 10 mL microwave process vial with a magnetic stir bar

  • Crimp sealer for microwave vials

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 1,3-dibromo-4-fluorobenzene (1.0 mmol, 271 mg), piperazine (1.2 mmol, 103 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the vial.

  • Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 150 °C for 30 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C before carefully removing it from the microwave cavity.

  • Work-up:

    • Open the vial and dilute the reaction mixture with 20 mL of ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with 15 mL of saturated aqueous sodium bicarbonate solution, followed by 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizing the Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents: 1,3-dibromo-4-fluorobenzene, piperazine, Pd₂(dba)₃, XPhos, NaOtBu prep2 Add to 10 mL Microwave Vial prep1->prep2 prep3 Add Anhydrous Toluene (5 mL) prep2->prep3 react1 Seal Vial prep3->react1 react2 Irradiate in Microwave Reactor (150 °C, 30 min) react1->react2 react3 Cool to < 50 °C react2->react3 workup1 Dilute with Ethyl Acetate react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash (NaHCO₃, Brine) workup2->workup3 workup4 Dry (MgSO₄) & Concentrate workup3->workup4 purify Flash Chromatography workup4->purify analysis Characterize Product: ¹H NMR, ¹³C NMR, MS, HPLC purify->analysis

Caption: Experimental workflow for the microwave-assisted synthesis.

Proposed Reaction Mechanism

reaction_mechanism ArylHalide Ar-Br (1,3-dibromo-4-fluorobenzene) OxAdd [Ar-Pd(II)(Br)L₂] Oxidative Addition Complex ArylHalide->OxAdd Pd(0)L₂ Piperazine Piperazine AmineCoord Amine Coordination Piperazine->AmineCoord Base NaOtBu Deprotonation Deprotonation Base->Deprotonation Pd0 Pd(0)L₂ RedElim [Ar-N(piperazinyl)-Pd(II)L₂] Amido Complex OxAdd->RedElim + Piperazine - HBr (with base) Product Ar-Piperazine (Target Molecule) RedElim->Product Reductive Elimination CatalystRegen Pd(0)L₂ RedElim->CatalystRegen

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Expected Results

This microwave-assisted protocol is anticipated to provide the desired this compound in good to excellent yield (typically >70%) after purification. The significant reduction in reaction time from hours to minutes is a primary advantage. The purity of the final product, as determined by HPLC, is expected to be greater than 98%.

Conclusion

The microwave-assisted Buchwald-Hartwig amination protocol detailed in this application note provides a rapid, efficient, and reliable method for the synthesis of this compound. This approach aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage and byproduct formation.[3] The protocol is robust and can likely be adapted for the synthesis of a variety of other N-arylpiperazine derivatives, making it a valuable tool for researchers in drug discovery and development.

References

  • Vortioxetine Hydrobromide Synthesis: A Deep Dive into 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene. (n.d.). Retrieved from [Link]

  • US Patent US9926286B2. (2017). Vortioxetine intermediate and synthesis process thereof.
  • WO Patent WO2017216805A1. (2017). Intermediates and processes for preparation of vortioxetine.
  • CN Patent CN106279580A. (2017). Preparation method of vortioxetine. Retrieved from [Link]

  • Al-Masum, M., & Shaya, D. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. (2013). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 18(6), 7244-7281. Retrieved from [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Retrieved from [Link]

  • Keglevich, G., & Kiss, N. Z. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1344-1351. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemMedChem. Retrieved from [Link]

  • Yildirim, S., & Tekiner-Gulbas, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-169. Retrieved from [Link]

  • Vaddula, B. R., Le, P. Q., & Singleton, D. A. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(43), 16226-16233. Retrieved from [Link]

  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]

Sources

Applications of Arylpiperazine Scaffolds in GPCR Ligand Design: A Case Study with a Selective Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Arylpiperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and physicochemical properties, including two basic nitrogen atoms, allow for versatile chemical modifications and favorable interactions with biological targets.[2] When coupled with an aryl group, the resulting arylpiperazine moiety becomes a powerful pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), the largest family of cell surface receptors and a primary target class for approved drugs.[3]

The strategic incorporation of halogen substituents, such as bromine and fluorine, onto the aryl ring further allows for the fine-tuning of a ligand's electronic properties, metabolic stability, and binding affinity for its target receptor. This application note will delve into the practical application of this scaffold in GPCR ligand design, using the potent and selective dopamine D3 receptor antagonist, FAUC 365, as a detailed case study. We will provide an overview of its significance, detailed protocols for its characterization, and the underlying principles of its interaction with the target receptor.

Case Study: FAUC 365, a Highly Selective Dopamine D3 Receptor Antagonist

FAUC 365 is a potent antagonist with exceptional selectivity for the dopamine D3 receptor over other dopamine receptor subtypes.[4][5] This selectivity is critical, as the D2 and D3 receptors share a high degree of homology, making the design of subtype-selective ligands a significant challenge.[6] The ability to selectively target the D3 receptor has therapeutic implications for neuropsychiatric disorders such as schizophrenia and Parkinson's disease, as well as substance use disorders.[4][5]

Binding Affinity Profile of FAUC 365

The selectivity of FAUC 365 is evident from its binding affinity (Ki) values, which quantify the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nMSelectivity Ratio (D2L/D3)
Dopamine D3 0.5 -
Dopamine D2 (Long)36007200-fold
Dopamine D2 (Short)26005200-fold
Dopamine D4.4340680-fold
Serotonin 5-HT1A>1000>2000-fold

Data compiled from MedchemExpress and APExBIO.[4][5]

The remarkable 7200-fold selectivity for the D3 receptor over the D2Long receptor subtype underscores the successful application of the arylpiperazine scaffold in achieving subtype-selective GPCR ligands.

Experimental Protocols for Ligand Characterization

The following protocols provide detailed methodologies for determining the binding affinity and functional activity of arylpiperazine-based ligands at Gi-coupled GPCRs, such as the dopamine D2 and D3 receptors.

Protocol 1: Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow Overview:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO or HEK293 cells expressing D2/D3 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound (e.g., 60-90 min at 30°C) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (e.g., [3H]-Spiperone) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (e.g., FAUC 365) Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B filters) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Analysis Generate Competition Curve (log[Inhibitor] vs. % Specific Binding) Counting->Analysis Calculation Calculate IC50 and Ki (Cheng-Prusoff equation) Analysis->Calculation

Figure 1: General workflow for a radioligand competition binding assay.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

  • Radioligand: [3H]-Spiperone (a well-characterized D2-like receptor antagonist).[7][8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: (+)-Butaclamol or Haloperidol (10 µM final concentration).

  • Test Compound: Serial dilutions of the arylpiperazine ligand (e.g., FAUC 365).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the receptor-containing cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-20 µg per well).[9] Homogenize briefly.

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer + 50 µL [3H]-Spiperone + 100 µL Membrane Suspension.

    • Non-specific Binding (NSB): 50 µL Non-specific Control (e.g., 10 µM Haloperidol) + 50 µL [3H]-Spiperone + 100 µL Membrane Suspension.

    • Competition Binding: 50 µL Test Compound (at various concentrations) + 50 µL [3H]-Spiperone + 100 µL Membrane Suspension.

    • Note: The final concentration of [3H]-Spiperone should be close to its Kd value for the specific receptor to ensure optimal binding conditions.[7]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors

This protocol measures the functional activity of a ligand by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling. Dopamine D2 and D3 receptors are Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, the enzyme that produces cAMP.[11]

Dopamine D2/D3 Receptor Signaling Pathway (Gi-Coupled):

G cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gi Protein (αβγ) D2R->G_protein activates AC Adenylate Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP converts Ligand Dopamine or Agonist Ligand Ligand->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 2: Simplified signaling pathway of a Gi-coupled dopamine receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.[11][12]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with 10% FBS and selection antibiotics.

  • Stimulation Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin: An activator of adenylyl cyclase, used to stimulate a baseline level of cAMP production.

  • Test Compound: Serial dilutions of the arylpiperazine ligand (e.g., FAUC 365).

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of the test compound (as an antagonist) for 15-30 minutes at 37°C.

  • Stimulation: Add a sub-maximal concentration of an agonist (e.g., dopamine or quinpirole) in the presence of forskolin to all wells except the negative control. For agonist testing, add the test compound directly.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the cAMP concentration (or assay signal) against the logarithm of the test compound concentration.

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-stimulated response). For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Use non-linear regression to fit the data and calculate the potency values.

Conclusion and Future Directions

The 2-(aryl)piperazine scaffold is a versatile and highly valuable starting point for the design of potent and selective GPCR ligands. The case of FAUC 365 demonstrates that careful manipulation of the aryl substituents can lead to exceptional subtype selectivity, even among highly homologous receptors like the dopamine D2 and D3 subtypes. The detailed protocols provided herein offer a robust framework for researchers to characterize the binding and functional properties of novel ligands derived from this and similar scaffolds. Future work in this area will likely focus on further elucidating the structure-activity relationships that govern selectivity and exploring the therapeutic potential of these compounds in a range of neurological and psychiatric disorders.

References

  • Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. [URL: https://bio-protocol.org/e2049]
  • Bio-protocol. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. [URL: https://bio-protocol.org/e2048]
  • MedchemExpress. FAUC 365 | D3 Receptor Antagonist. [URL: https://www.medchemexpress.com/fauc-365.html]
  • APExBIO. FAUC-365 - D3 Dopamine Receptor Agonist. [URL: https://www.apexbt.com/fauc-365.html]
  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9958081/]
  • Zhen, J., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 183(1), 81-88. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2748982/]
  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PubMed, 36853674. [URL: https://pubmed.ncbi.nlm.nih.gov/36853674/]
  • BenchChem. A Technical Guide to ³H-Spiperone: Mechanism of Action and Application as a Radioligand. [URL: https://www.benchchem.com/application-notes/a-technical-guide-to-3h-spiperone]
  • ResearchGate. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [URL: https://www.researchgate.net/publication/368536749_Protocol_to_characterize_Gio_and_Gs_protein-coupled_receptors_in_transiently_transfected_cells_using_ELISA_and_cAMP_measurements]
  • ResearchGate. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [URL: https://www.researchgate.net/publication/26659124_Concentration_of_receptor_and_ligand_revisited_in_a_modified_receptor_binding_protocol_for_high-affinity_radioligands_3H_Spiperone_binding_to_D2_and_D3_dopamine_receptors]
  • Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/pdf/Bookshelf_NBK133432.pdf]
  • Biorbyt. FAUC-365. [URL: https://www.biorbyt.com/fauc-365-orb1306245.html]
  • Butini, S., et al. (2016). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 18(1), 35-46. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4718812/]
  • PubMed. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. [URL: https://pubmed.ncbi.nlm.nih.gov/12573441/]
  • Staroń, J., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(23), 7179. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659101/]
  • Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4291. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570490/]
  • ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6390977839447e0258273760]
  • PubMed. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. [URL: https://pubmed.ncbi.nlm.nih.gov/17927914/]
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  • PubMed. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. [URL: https://pubmed.ncbi.nlm.nih.gov/11720867/]
  • ACS Chemical Neuroscience. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00057]
  • Dudhani, R. V., et al. (2010). fAUC/MIC is the most predictive pharmacokinetic/pharmacodynamic index of colistin against Acinetobacter baumannii in murine thigh and lung infection models. Journal of Antimicrobial Chemotherapy, 65(9), 1984-1990. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2918491/]
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  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9958081/]
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [URL: https://www.mdpi.com/2673-401X/2/4/18]
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Troubleshooting & Optimization

Improving reaction yield for 2-(3-Bromo-4-fluorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yield/Purity Paradox

Synthesizing 2-(3-Bromo-4-fluorophenyl)piperazine presents a specific "yield trap" common to halogenated aryl-piperazines. The core challenge is not the ring formation itself, but the preservation of the aryl bromide during the reduction phase.

Standard protocols for piperazine synthesis often recommend catalytic hydrogenation (H₂/Pd-C) to reduce the intermediate dihydropyrazine. Do not use this method for this specific target. The presence of the bromine on the phenyl ring makes it highly susceptible to hydrodehalogenation (debromination) under standard hydrogenation conditions, leading to the formation of the impurity 2-(4-fluorophenyl)piperazine and a massive drop in yield of the target molecule.

This guide outlines a Hydride-Based Reduction Protocol to bypass this issue, alongside optimization steps for the cyclization phase to prevent polymerization.

Module 1: The Synthetic Workflow

To maximize yield, we utilize a two-stage "One-Pot" protocol: Cyclocondensation followed by Hydride Reduction .

Step 1: Cyclocondensation (Ring Formation)
  • Reagents: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone + Ethylenediamine.

  • Mechanism: S_N2 displacement of the alkyl bromide followed by imine formation.

  • Critical Control: Temperature & Addition Rate.

Step 2: Reduction (The Yield Critical Step)
  • Reagents: Sodium Borohydride (NaBH₄).[1][2][3]

  • Mechanism: Reduction of the C=N bond (imine) to the amine.

  • Critical Control: Absence of Palladium.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone Inter Intermediate: Dihydropyrazine Species Start->Inter Slow Addition < 0°C, Dilution Reagent Reagent: Ethylenediamine (Excess) Reagent->Inter Risk CRITICAL RISK: Pd/C Hydrogenation Inter->Risk Standard Protocol (AVOID) Sol SOLUTION: NaBH4 Reduction (0°C to RT) Inter->Sol Recommended Route Fail FAILURE: Debrominated Impurity (Loss of Br) Risk->Fail Hydrodehalogenation Product Target Product: This compound Sol->Product Selective Reduction

Caption: Workflow highlighting the divergence between standard hydrogenation (failure) and hydride reduction (success).

Module 2: Detailed Protocol & Optimization

Phase A: Cyclization (Preventing Polymerization)

The reaction of


-bromoketones with diamines is prone to forming linear polymers (tars) rather than closing the ring.
  • Solvent Selection: Use Ethanol (absolute) or Methanol .

  • Stoichiometry: Use a 5-10 molar excess of ethylenediamine.

    • Why? High concentration of diamine ensures the ketone reacts with a diamine molecule (forming the monomer) rather than a growing polymer chain.

  • Temperature: Cool the ethylenediamine solution to -10°C to 0°C .

  • Addition: Dissolve the ketone in a minimal amount of solvent and add it dropwise over 1-2 hours.

    • Yield Tip: Fast addition creates local "hotspots" of ketone concentration, favoring dimerization/polymerization (gummy solids).

Phase B: Reduction (Preserving the Halogen)

Once the ketone is consumed (verify by TLC), the intermediate imine/enamine must be reduced.

  • The Reagent: Add Sodium Borohydride (NaBH₄) (2-3 equivalents) directly to the reaction mixture.

  • Conditions: Maintain temperature at 0°C during addition (exothermic), then warm to Room Temperature (RT) for 2-4 hours.

  • Validation: Unlike catalytic hydrogenation, NaBH₄ is chemically orthogonal to aryl halides under these conditions. It will reduce the C=N bond without touching the Ar-Br bond [1][2].

Module 3: Troubleshooting Guide (FAQ)

Category 1: Low Yield / Material Loss

Q: My reaction mixture turned into a thick, dark tar. What happened?

  • Diagnosis: Polymerization. This occurs when the local concentration of the bromoketone is too high relative to the diamine.

  • Fix: Increase the dilution factor. Ensure the ethylenediamine is in large excess (at least 5 eq). Slow down the addition rate of the bromoketone significantly.

Q: I have low recovery after workup. The organic layer is empty.

  • Diagnosis: Solubility issue. 2-Arylpiperazines are secondary amines and can be highly water-soluble, especially at neutral or slightly acidic pH.

  • Fix:

    • Basify the aqueous layer to pH > 12 using NaOH pellets or 50% NaOH solution.

    • Use Dichloromethane (DCM) or Chloroform for extraction (3x).

    • Pro-Tip: If yield is still low, saturate the aqueous phase with NaCl (salting out) before extraction.

Category 2: Impurity Profile

Q: TLC/LCMS shows a product with Mass [M-Br+H]. (Loss of ~79 amu).

  • Diagnosis: Hydrodehalogenation.[4][5][6] You likely used Pd/C or vigorous hydrogenation conditions.

  • Fix: Switch to NaBH₄ (Sodium Borohydride) or NaBH₃CN (Sodium Cyanoborohydride). If you must use hydrogenation, switch to a poisoned catalyst like PtO₂ (Adams Catalyst) or sulfided platinum, which are less active toward aryl halides than Palladium [3].

Q: I see a "dimer" impurity (two rings connected).

  • Diagnosis: Bis-alkylation. One ethylenediamine molecule reacted with two bromoketone molecules.

  • Fix: This confirms your ethylenediamine excess was insufficient. Increase the equivalents of diamine in the initial pot.

Module 4: Data & Specifications

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reducing Agent H₂ / Pd-CNaBH₄ (Sodium Borohydride)
Solvent Ethanol / Ethyl AcetateEthanol / Methanol
Temp (Cyclization) Room Temp-10°C to 0°C
Temp (Reduction) RT to 50°C0°C to RT
Major Impurity Des-bromo derivativePolymeric tars (if not dilute)
Expected Yield < 30% (due to side reactions)65% - 80%
Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Problem Issue Encountered Tar Dark Tar / Gum Problem->Tar WrongMass Wrong Mass (M-80) Problem->WrongMass NoSolid No Precipitate/Oil Problem->NoSolid Sol_Tar Increase Dilution Slow Addition Tar->Sol_Tar Sol_Mass STOP Hydrogenation Use NaBH4 WrongMass->Sol_Mass Sol_NoSolid Check pH > 12 Salt out Aqueous Layer NoSolid->Sol_NoSolid

Caption: Decision tree for rapid diagnosis of experimental failures.

References

  • BenchChem Technical Support. (2025).[4] Preventing debromination during reactions with aryl halides.[4] Retrieved from

  • National Institutes of Health (NIH). (2025). Reductions of aryl bromides in water at room temperature.[6] PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2024). Dehalogenation and reductive cleavage methods.[4][5][7] Retrieved from

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives (US6603003B2). Retrieved from

Sources

Purification techniques for removing impurities from 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-BP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(3-Bromo-4-fluorophenyl)piperazine , a critical intermediate often used in the synthesis of 5-HT receptor modulators and other CNS-active agents.

This molecule presents a unique purification challenge:

  • Basicity: It is a secondary amine (approximate pKa ~8.5–9.0), making it prone to "streaking" on silica.

  • Lipophilicity: The halogenated phenyl ring (Br, F) increases solubility in organic solvents compared to naked piperazine, complicating aqueous removals.

  • Physical State: The free base is frequently a viscous oil or low-melting solid, making crystallization difficult without salt formation.

This guide provides modular, self-validating protocols to isolate high-purity material.

Module 1: The "Sticky Oil" Protocol (Salt Formation)

Issue: User reports the product is a "sticky yellow oil" that refuses to crystallize, even after high-vacuum drying. Diagnosis: The free base of 2-arylpiperazines is often amorphous. Purity cannot be improved effectively in this state.[1] Solution: Convert to a crystalline salt (Hydrochloride or Oxalate) to facilitate recrystallization.

Protocol: Hydrochloric Acid Salt Formation

Target: this compound di-hydrochloride

  • Dissolution: Dissolve the crude free base oil in a minimal amount of Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) .

    • Why? The free base is soluble here, but the HCl salt is not.[2]

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane or bubble dry HCl gas.

    • Endpoint: Monitor pH until it reaches ~1-2.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Filtration: Filter under Argon (piperazine salts can be hygroscopic). Wash with cold Et2O.

Visualization: Salt Crystallization Workflow

SaltFormation Start Crude Free Base (Oil) Solvent Dissolve in EtOAc/Et2O (Non-polar aprotic) Start->Solvent Acid Add 4M HCl in Dioxane (Anhydrous) Solvent->Acid Check Precipitate Formed? Acid->Check Filter Filter & Wash (Et2O) Check->Filter Yes AltSalt Try Oxalic Acid (EtOH) Check->AltSalt No (Oiling out) Recryst Recrystallize (MeOH/iPrOH) Filter->Recryst

Figure 1: Decision tree for converting the oily free base into a purifiable solid salt. Note the alternative path to Oxalate if HCl fails.

Module 2: The "Workhorse" (Acid-Base Extraction)

Issue: NMR shows non-basic impurities (starting material halides, neutral side products) despite running a column. Diagnosis: Neutral organic impurities are co-eluting. Solution: Exploit the basic secondary amine to chemically separate it from neutral contaminants.

The pH Swing Protocol
StepPhasepH TargetActionMechanism
1 Load < 2.0Dissolve crude in 1M HCl (aq). Wash with Et2O (x2).Protonation: The piperazine becomes cationic (

) and stays in water. Neutral impurities move to Et2O.
2 Swing > 12.0Cool aqueous layer. Add 4M NaOH dropwise.Deprotonation: The amine returns to neutral free base (

), becoming insoluble in water.
3 Extract N/AExtract aqueous mix with DCM or EtOAc (x3).Partition: The neutral free base migrates to the organic solvent.
4 Dry N/ADry over

, Filter, Concentrate.
Removal of residual water.[3]

Critical Control Point: Ensure the pH > 12 in Step 2. If the pH is only ~9, the amine may partially remain protonated (equilibrium) and be lost in the aqueous waste.

Module 3: Chromatographic Strategies

Issue: "My compound streaks on the TLC plate and elutes as a broad tail on the column." Diagnosis: The basic nitrogen interacts with the acidic silanols on the silica gel surface, causing retention and peak broadening. Solution: Passivate the silica or use amine-functionalized media.

Method A: The "TEA" Modifier (Standard Silica)
  • Mobile Phase: DCM : MeOH : Triethylamine (TEA) or NH4OH .

  • Ratio: 95 : 5 : 1 (Start here).

  • Protocol: Pre-rinse the column with mobile phase containing the base before loading your sample. This neutralizes the acidic sites on the silica.

Method B: Amine-Functionalized Silica (Recommended)
  • Stationary Phase: NH2-Silica (Amino-silica).

  • Benefit: No need for TEA in the solvent.

  • Gradient: Hexane -> EtOAc (The compound will elute much faster than on normal silica).

Module 4: Chiral Resolution (Advanced)

Issue: "I synthesized the racemic mixture, but I need the (S)-enantiomer." Diagnosis: 2-substituted piperazines have a chiral center at C2.[4] Solution: Diastereomeric salt crystallization.

Protocol:

  • Resolving Agent: Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Solvent: Ethanol or MeOH/Water mixtures.

  • Process:

    • Mix racemate (1 eq) and chiral acid (0.5 or 1 eq) in hot solvent.

    • Cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Filter and check enantiomeric excess (ee) via Chiral HPLC.

    • Free Base Release: Treat the salt with NaOH/DCM to recover the chiral amine.

Visualization: Impurity Removal Workflow

PurificationWorkflow cluster_impurities Impurity Fate Crude Crude Reaction Mix (Contains SM, Regioisomers) AcidBase Acid-Base Extraction (Removes Neutrals) Crude->AcidBase Step 1 Salt Salt Formation (HCl/Oxalate) AcidBase->Salt Step 2 NeutralImp Neutral Impurities (Removed in Step 1) AcidBase->NeutralImp Recryst Recrystallization (Removes Isomers) Salt->Recryst Step 3 Final Pure Product (>98%) Recryst->Final IsomerImp Regioisomers (Removed in Step 3) Recryst->IsomerImp

Figure 2: Integrated workflow showing where specific impurities are rejected.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: The free base has a high boiling point and is prone to thermal decomposition or oxidation. Kugelrohr distillation under high vacuum (<0.1 mmHg) is possible but risky. Salt recrystallization is preferred for stability.

Q: My product is turning pink/brown on the shelf. A: Piperazines are sensitive to oxidation (N-oxide formation) and CO2 absorption (carbamate formation) from the air.

  • Fix: Store as the HCl salt under Argon at -20°C.

Q: I see a double set of peaks in the NMR. A: If you are using CDCl3, this might be rotamers (restricted rotation if N-protected) or simply the HCl salt not fully free-based.

  • Test: Add a drop of D2O to the NMR tube. If peaks simplify/shift, it’s likely a salt/exchange issue.

References

  • Synthesis and Purification of Phenylpiperazines

    • Source: Jacobsen, E. J., et al. (1999). "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands." Journal of Medicinal Chemistry, 42(7), 1123–1144.
    • Relevance: details the standard acid-base workup and salt form
  • Resolution of 2-Substituted Piperazines

    • Source: Lewin, A. H., et al. (1998). "2-Substituted N-Benzylpiperazines: Synthesis and Chiral Resolution." Organic Process Research & Development, 2(6).
    • Relevance: Provides protocols for using tartaric acid to resolve piperazine enantiomers.
  • General Amine Purification: Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Relevance: The authoritative standard for acid-base extraction logic (Section 9.6.1).

Sources

Technical Support Center: Purification of 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents & Troubleshooting Ticket ID: #REC-BP-2024 Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

Purifying 2-(3-Bromo-4-fluorophenyl)piperazine presents a unique challenge compared to standard N-aryl piperazines. Because the aryl group is attached to the carbon framework (C2 position), this molecule possesses two free secondary amines , significantly increasing its polarity and hydrogen-bonding potential compared to its 1-aryl counterparts.

This guide addresses the critical balance between the lipophilic halogenated phenyl ring and the hydrophilic piperazine core. Our primary recommendation is to avoid recrystallizing the free base if possible, as it is prone to "oiling out" (liquid-liquid phase separation). Instead, conversion to a specific salt form is the most robust method for high-purity isolation.

Module 1: Solvent System Selection Matrix

The choice of solvent depends entirely on the physical form of your intermediate (Free Base vs. Salt).

Table 1: Optimized Solvent Systems
FormPrimary SolventAnti-SolventRatio (v/v)Key Mechanism
Free Base Toluene Heptane 1:2 to 1:4Temperature Differential: The free base is soluble in hot toluene but crystallizes upon cooling/anti-solvent addition. Heptane suppresses solubility of the lipophilic halogens.
Free Base Isopropyl Acetate (IPAc) n-Heptane 1:3Polarity Match: IPAc offers better solubilization than EtOAc for the polar diamine core while resisting oiling out.
HCl Salt Isopropanol (IPA) None PureCharge Stabilization: Mono- and di-HCl salts crystallize exceptionally well from refluxing IPA.
HCl Salt Ethanol (Abs.) EtOAc 1:5Yield Maximization: Ethanol dissolves the salt; Ethyl Acetate acts as a mild anti-solvent to force precipitation without trapping impurities.
Decision Logic: Solvent Selection Flowchart

SolventSelection Start Start: Identify Input Material FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Oil/Low Melt Solid) FormCheck->FreeBase Salt Salt Form (HCl, Oxalate) FormCheck->Salt Toluene System A: Toluene/Heptane (Reflux -> Slow Cool) FreeBase->Toluene High Purity Req. IPAc System B: IPAc/Heptane (Prevents Oiling) FreeBase->IPAc Standard Purity MonoHCl System C: Isopropanol (Reflux) Salt->MonoHCl Mono-HCl DiHCl System D: MeOH/EtOAc (High Polarity Req.) Salt->DiHCl Di-HCl Output1 Vacuum Dry & XRPD Check Toluene->Output1 Crystals IPAc->Output1 MonoHCl->Output1 DiHCl->Output1

Figure 1: Decision tree for selecting the optimal solvent system based on the protonation state of the piperazine derivative.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your reaction mixture, and instead of white crystals, a yellow/brown oil separates at the bottom. The Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture.[1] This is extremely common with 2-arylpiperazines due to conformational flexibility.

Protocol: The "Oiling Out" Rescue Operation
  • Re-dissolution: Return the mixture to reflux. The oil must fully dissolve. If it does not, add small aliquots of the Primary Solvent (e.g., Toluene or Ethanol) until clear.

  • The Seeding Step (Critical):

    • Cool the clear solution to roughly 5°C above the temperature where oiling previously occurred.

    • Add seed crystals (0.5 wt%). Note: If you lack seeds, scratch the glass wall vigorously with a glass rod at the liquid-air interface.

  • Controlled Anti-Solvent Addition:

    • Do not dump the anti-solvent (Heptane) in.

    • Add it dropwise via an addition funnel over 1 hour.

    • Stop if the solution turns milky (emulsion). Wait for it to clear or crystallize before proceeding.

  • Isothermal Hold: Once the mixture is cloudy with crystals, hold the temperature steady for 30 minutes to allow the crystal lattice to organize, rejecting impurities.

  • Slow Cooling: Cool to 0°C at a rate of 10°C per hour.

Module 3: Salt Formation Strategy

For this compound, the free base is often kinetically unstable. Converting it to a salt is the most effective purification step.

Why Salt Formation Works Here

The piperazine ring has two nitrogens.[2] The N1 (distal to the phenyl ring) is generally more basic.

  • Mono-HCl: Targets N1. Usually crystalline.

  • Di-HCl: Protonates both N1 and N4. Very high melting point (>200°C), insoluble in organics, water-soluble. Best for final isolation.

Experimental Protocol: Di-HCl Salt Formation
  • Dissolve: Dissolve 10g of crude free base in 50 mL Ethyl Acetate (or IPAc).

  • Filter: Perform a polish filtration to remove insoluble mechanical impurities.

  • Acidify: Cool to 0-5°C. Slowly add 2.2 equivalents of HCl in Isopropanol (5-6N) .

    • Warning: Do not use aqueous HCl if possible; water retains the salt in the mother liquor.

  • Precipitation: The salt should crash out immediately as a white solid.

  • Digestion: Stir the slurry at room temperature for 2 hours. This "ages" the precipitate, transforming amorphous solids into filterable crystals.

  • Isolation: Filter and wash with cold Ethyl Acetate.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is colored (yellow/orange) even after recrystallization. How do I remove this?

  • A: The color likely comes from oxidized aniline impurities or brominated byproducts.

    • Solution: Perform a "carbon treatment" before recrystallization. Dissolve the compound in hot ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through Celite. Then proceed with crystallization.[1]

Q2: Can I use Dichloromethane (DCM) for recrystallization?

  • A: Avoid it. DCM has a low boiling point (40°C) and high solubility for this molecule. You cannot achieve the temperature differential needed for effective yield. Furthermore, DCM often forms solvates that are difficult to dry.

Q3: The 3-Bromo-4-fluoro substitution pattern makes the molecule lipophilic. Should I use Hexane?

  • A: Hexane is too non-polar to dissolve the polar piperazine core effectively, even when hot. It will likely cause the material to oil out immediately. Use Heptane only as an anti-solvent (added to a solution), not as the dissolving solvent.

Q4: I am seeing two spots on TLC after recrystallization. Is my compound decomposing?

  • A: Likely not. 2-substituted piperazines can exist as rotamers (unlikely to separate on TLC) or, more likely, you are seeing the free base and the salt dissociating on the silica plate if your eluent is acidic/basic. Ensure your TLC mobile phase contains 1% Triethylamine (to keep it as free base) or 1% Acetic Acid to confirm purity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine purification and salt formation).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and solvent selection matrices).

  • Chaudhuri, B., et al. (2016). "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." Sci. Pharm., 84, 461–478. (Specific reference for aryl-piperazine salt crystallization logic).

  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization." Technical Whitepaper. (Mechanistic explanation of liquid-liquid phase separation).

Sources

Technical Support Center: Solubility Guide for 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BPF-001 Molecule: 2-(3-Bromo-4-fluorophenyl)piperazine Class: Halogenated Phenylpiperazine (C-Substituted) Status: Resolved

Executive Summary & Diagnostic

The Issue: Users frequently report that this compound precipitates immediately upon addition to neutral aqueous buffers (PBS, media), even after predissolving in DMSO.

The Root Cause: This molecule presents a classic "Medicinal Chemistry Conflict":

  • Lipophilic Anchor: The phenyl ring is heavily halogenated (Bromine + Fluorine). These atoms are highly lipophilic (hydrophobic), drastically increasing the LogP (partition coefficient) and driving the molecule to aggregate in water.

  • Crystalline Lattice: As a free base, the molecule packs efficiently into a crystal lattice, requiring significant energy to break (high lattice energy).

  • pKa Mismatch: In its commercial "Free Base" form, the piperazine nitrogens are uncharged at neutral pH. Without ionization, the hydration shell cannot overcome the hydrophobic drive of the halogenated ring.

The Solution Strategy: You must convert the "Grease" (Halogenated Ring) into a "Salt" (Protonated Amine) or hide it inside a "Cage" (Cyclodextrin).

Decision Matrix: Selecting Your Protocol

Before starting, determine which protocol fits your experimental constraints using the logic flow below.

SolubilityDecision Start Start: Solubility Issue AcidTol Can assay tolerate pH < 5? Salt Protocol A: HCl Salt Formation AcidTol->Salt Yes DMSO_Check Is DMSO toxicity a concern? AcidTol->DMSO_Check No Cosolvent Protocol B: DMSO/PEG Cosolvent DMSO_Check->Cosolvent No (<1% ok) Complex Protocol C: Cyclodextrin Complex DMSO_Check->Complex Yes (In Vivo/Sensitive Cells) caption Figure 1: Solubility Protocol Decision Tree

Protocol A: Salt Formation (The Gold Standard)

Best for: Stock solutions, chemical synthesis, and assays where pH can be re-adjusted.

Mechanism: this compound contains two secondary amine nitrogens. By adding acid, you protonate these nitrogens, creating a cationic charge that forces water molecules to surround the structure.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.

  • Deionized Water (Milli-Q).

Step-by-Step Workflow:

  • Weighing: Weigh the target amount of the free base solid.

  • Wetting: Add water to 80% of the final target volume. Note: The solid will float/clump. This is normal.

  • Titration (The Critical Step):

    • Slowly add 1.0 M HCl dropwise while vortexing.

    • Stoichiometry: You need at least 2.0 to 2.2 equivalents of HCl per mole of piperazine.

    • Why? The first proton goes to the most basic nitrogen (N4, distal to phenyl). The second proton goes to the N1 (proximal to phenyl). Full solubility is often achieved only at the dihydrochloride state (2HCl).

  • Dissolution: Vortex vigorously. The solution should turn clear.

  • Final Adjustment: Dilute to final volume with water.

Validation Table: Salt Forms

Form Solubility (Water) pH of 10mM Soln Stability
Free Base < 0.1 mg/mL (Insoluble) ~9.5 High
Monohydrochloride ~1-5 mg/mL (Variable) ~6.0 Moderate

| Dihydrochloride | > 20 mg/mL (High) | ~2.0 | High |

Warning: If you neutralize this solution (e.g., adding it to pH 7.4 cell media), the free base will precipitate if the concentration exceeds the intrinsic solubility (~10-50 µM).

Protocol B: Cosolvent System (DMSO/PEG)

Best for: High-throughput screening (HTS) and standard cell assays.

Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic halogenated ring, while PEG (Polyethylene Glycol) acts as an interface stabilizer to prevent aggregation upon dilution.

The "Golden Ratio" Formulation:

  • Stock: 100% DMSO (Dissolve compound at 100x the final assay concentration).

  • Intermediate: None. Direct dilution is risky.

  • Assay Buffer: PBS + 0.5% Methylcellulose or BSA (optional carrier).

Troubleshooting "Crash Out": If the compound precipitates immediately upon adding the DMSO stock to water, use the "Step-Down" Dilution Method :

StepDown Stock 1. Master Stock (10 mM in 100% DMSO) Inter 2. Intermediate Dilution (1 mM in 50% DMSO / 50% PEG-400) Stock->Inter 1:10 Dilution Final 3. Final Assay Well (10 µM in Media) Inter->Final 1:100 Dilution caption Figure 2: Step-Down Dilution to prevent precipitation shock

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo injections (IV/IP) or sensitive primary cell cultures.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket." The hydrophobic 3-Bromo-4-fluorophenyl ring slides inside the bucket, while the hydrophilic exterior interacts with water. This "hides" the grease from the solvent.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Add the piperazine compound to this vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30-60 minutes.

  • Filtration: Filter sterilize (0.22 µm). If the filter clogs, complexation is incomplete.

Why this works for Halogens: Bromine and Fluorine atoms have high affinity for the cyclodextrin cavity due to dispersion forces. This method often achieves solubility up to 5-10 mg/mL without using any organic solvents or extreme pH.

Frequently Asked Questions (FAQ)

Q: I bought "this compound HCl" but it's still cloudy. Why? A: Commercial "HCl" salts are often monohydrochlorides. For this specific lipophilic analog, the monohydrochloride might not be polar enough. Add 1-2 drops of 1M HCl to push it to the dihydrochloride state.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this specific molecule. The bromine atom adds significant molecular weight and lipophilicity that ethanol struggles to solvate compared to the dipolar aprotic nature of DMSO.

Q: My cells are dying. Is it the compound or the solvent? A: Check your DMSO limit. Most mammalian cells tolerate 0.1% to 0.5% DMSO. If you are using Protocol B, ensure your final DMSO concentration is <0.5%. If toxicity persists, switch to Protocol C (Cyclodextrins are biologically inert).

Q: Is there a difference between 1-phenylpiperazine and 2-phenylpiperazine solubility? A: Yes.

  • 1-substituted: The nitrogen attached to the phenyl ring is non-basic (aniline-like). You only have one protonation site.

  • 2-substituted (Your Molecule): The phenyl is on the carbon. Both nitrogens are secondary amines and highly basic. This means the 2-substituted form is actually easier to dissolve if you use enough acid (2 equivalents).

References

  • PubChem. 2-Phenylpiperazine Compound Summary. National Center for Biotechnology Information. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on solubilizing lipophilic drugs). [Link]

  • Wikipedia. Piperazine: Chemical Properties and Basicity. (General reference for pKa values of the piperazine scaffold). [Link]

Minimizing side reactions during the halogenation of phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Amphoteric" Challenge

Status: Active Case Log Analyst: Senior Application Scientist

The halogenation of phenylpiperazines presents a classic chemoselectivity conflict. You are attempting to perform an Electrophilic Aromatic Substitution (EAS) on an electron-rich aromatic ring while simultaneously managing a nucleophilic, oxidatively labile secondary amine (the piperazine nitrogen).

Most experimental failures (tars, low yields, regio-isomeric mixtures) stem from treating phenylpiperazine simply as "an aromatic substrate" rather than a bifunctional Lewis base .

This guide prioritizes N-protection strategies and controlled protonation to decouple the amine reactivity from the aromatic functionalization.

Troubleshooting Guide (FAQ Format)

Case #001: The "Black Tar" Scenario

User Report: "I added bromine (


) dropwise to phenylpiperazine in DCM at room temperature. The solution instantly turned black/dark brown, and I recovered a sticky tar with no distinct product spot on TLC."

Diagnosis: N-Oxidation and Radical Polymerization. Free phenylpiperazines are susceptible to Single Electron Transfer (SET) oxidation by strong halogens (


). The secondary amine forms a radical cation (

), leading to polymerization or complex N-halo species rather than the desired ring halogenation.

The Fix:

  • Switch Reagents: Abandon elemental halogens (

    
    , 
    
    
    
    ). Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) . These provide a low, controlled concentration of electrophilic halogen.
  • Protect the Amine: The secondary amine must be masked.

    • Protocol: Acetylate the amine (

      
      ) or protect with Boc (
      
      
      
      ) prior to halogenation. This removes the electron density from the piperazine nitrogen, preventing oxidation.
Case #002: The "Salt Crash"

User Report: "The reaction started well, but a thick white precipitate formed halfway through. Stirring stopped, and conversion stalled at 50%."

Diagnosis: Hydrohalide Salt Formation. Halogenation generates HX (HBr/HCl) as a byproduct. The basic piperazine nitrogen scavenges this acid, forming an insoluble hydrohalide salt (


). This precipitates the substrate out of the organic phase, halting the reaction.

The Fix:

  • Solvent Switch: Use a solvent that solubilizes the salt (e.g., DMF or Acetic Acid ) rather than non-polar solvents like DCM or Hexanes.

  • Scavenger Base: If using a protected amine (which is less basic), add a weak inorganic base like

    
     or 
    
    
    
    to neutralize the HX byproduct in situ.
Case #003: Regioselectivity (Ortho vs. Para)

User Report: "I am targeting the para-bromo derivative, but I see significant ortho-substitution (~15-20%) and some di-halogenation."

Diagnosis: Steric/Electronic Mismatch. The piperazine ring is a bulky ortho/para director. While para is sterically favored, the high electron density of the aniline nitrogen activates the ortho positions significantly.

The Fix:

  • Thermodynamic Control: Lower the temperature to -10°C to 0°C .

  • Bulky Electrophiles: Use NBS in DMF . The succinimide moiety adds steric bulk to the transition state, severely penalizing attack at the crowded ortho position.

  • Protonation Strategy: Run the reaction in Acetic Acid or dilute

    
     . Protonating the piperazine nitrogen creates a cationic ammonium tail. This inductively withdraws electron density, slightly deactivating the ring and enhancing para selectivity due to electrostatic repulsion at the ortho sites.
    

Visualizing the Decision Matrix

The following flowchart illustrates the critical decision points for selecting a synthetic route based on your specific failure mode.

HalogenationStrategy Start Start: Phenylpiperazine Substrate CheckAmine Is the Amine Protected? Start->CheckAmine FreeAmine Free Amine (NH) CheckAmine->FreeAmine No Protect Route A: Protection (Recommended) 1. Boc2O or Ac2O 2. NBS/DMF CheckAmine->Protect Yes (Already Protected) Decision Select Strategy FreeAmine->Decision Decision->Protect High Selectivity Needed AcidRoute Route B: Acidic Media (HBr/Acetic Acid) Forms Ammonium Salt in situ Decision->AcidRoute Speed/Scale Priority Deprotect Deprotection (TFA or HCl) Protect->Deprotect HighPurity High Purity Para-Isomer Deprotect->HighPurity QuickDirty Moderate Yield Salt Scavenging Required AcidRoute->QuickDirty

Figure 1: Strategic decision tree for minimizing side reactions during phenylpiperazine halogenation.

Validated Experimental Protocols

Method A: The "Gold Standard" (Protection-Deprotection)

Best for: Drug discovery, high purity requirements, avoiding N-oxides.

Step 1: N-Protection

  • Dissolve phenylpiperazine (1.0 equiv) in DCM.

  • Add

    
     (1.2 equiv) and 
    
    
    
    (1.1 equiv). Stir at RT for 2h.
  • Wash with water, dry (

    
    ), and concentrate.
    

Step 2: Regioselective Bromination

  • Dissolve N-Boc-phenylpiperazine (1.0 equiv) in DMF (0.5 M concentration). Note: DMF promotes para-selectivity.

  • Cool to 0°C .

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Do not dump it in all at once.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.

Step 3: Deprotection

  • Treat with 4M HCl in Dioxane or TFA/DCM to yield the 4-(4-bromophenyl)piperazine hydrochloride .

Method B: The "Direct Acidic" Route

Best for: Large scale, cost-sensitive processes where chromatography is available.

  • Dissolve phenylpiperazine (1.0 equiv) in Glacial Acetic Acid .

  • Add HBr (48% aq) (1.0 equiv) to form the salt in situ.

  • Add

    
      (1.0 equiv) dropwise at 10-15°C .
    
    • Mechanism:[1][2][3][4][5][6] The acetic acid/HBr protonates the piperazine nitrogen, preventing N-oxidation. The aniline nitrogen remains sufficiently nucleophilic to direct the bromine to the para position.

  • Quench: Pour into aqueous

    
     (sodium bisulfite) to destroy excess bromine.
    
  • Neutralization: Basify with NaOH to pH > 10 to liberate the free amine.

Comparative Data: Reagent Efficacy

ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)NBS + Acid Catalysis
Active Species

(High Energy)

or polarized


(In situ generation)
N-Oxidation Risk High (Black tars common)LowVery Low
Regioselectivity Poor (Ortho/Para mixtures)Good (Para favored)Excellent (Para highly favored)
Atom Economy Low (HBr waste)High (Succinimide recyclable)Moderate
Recommendation Avoid Preferred Advanced Users

Mechanistic Insight: Why Protection Works

The diagram below details the competing pathways. Without protection, the "Kinetic Trap" of N-oxidation dominates.

MechanismPathways Substrate Phenylpiperazine Oxidation N-Oxidation / Radical Cation Substrate->Oxidation Direct X2 (Fast Kinetics) Protection N-Boc Protection Substrate->Protection Step 1 Tar Polymer/Tar Oxidation->Tar Bromination EAS (Para-Attack) Protection->Bromination NBS/DMF Product 4-Bromo Product Bromination->Product

Figure 2: Competing kinetic pathways. Direct halogenation risks irreversible N-oxidation.

References

  • Synthesis of 1-(4-Bromophenyl)piperazine. ChemicalBook. Retrieved from

  • Preparation of 1-(4-Bromophenyl)piperazine Hydrochloride. GuideChem. Retrieved from

  • Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. ResearchGate. Retrieved from

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal. Retrieved from

  • Electrophilic Aromatic Substitution: Kinetics and Selectivity. Master Organic Chemistry. Retrieved from

Sources

Overcoming steric hindrance in 2-(3-Bromo-4-fluorophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Bromo-4-fluorophenyl)piperazine Derivatives

Ticket ID: #STR-2BP-4F Status: Active Subject: Overcoming Steric Hindrance & Chemoselectivity in N-Functionalization

Executive Summary: The Steric & Electronic Landscape

Welcome to the technical guide for This compound . This scaffold is a privileged pharmacophore in GPCR ligands and kinase inhibitors, but it presents a "perfect storm" of synthetic challenges:

  • Steric Wall (C2-Aryl): The phenyl ring at the C2 position creates significant steric bulk, shielding the N1 nitrogen. Standard alkylation/arylation attempts often fail or yield exclusively N4-substituted products.

  • The "Trojan Horse" (Ar-Br): The bromine at the 3-position is a reactive handle. If you attempt Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to functionalize N1, the catalyst may preferentially insert into the internal Ar-Br bond, leading to polymerization or dimerization rather than the desired N-arylation.

  • Regioselectivity: N4 is kinetically accessible; N1 is thermodynamically hindered.

This guide provides the protocols to bypass these barriers.

Diagnostic & Decision Matrix

Before proceeding, identify your specific bottleneck using the diagram below.

G Start Target: Functionalize 2-(3-Br-4-F-Ph)piperazine Decision1 Which Nitrogen? Start->Decision1 N4 Target: N4 (Distal) Decision1->N4 N1 Target: N1 (Proximal/Hindered) Decision1->N1 N4_Method Method: Standard SN2 or Reductive Amination N4->N4_Method No steric barrier N1_Check Is N4 Protected? N1->N1_Check Protect Action: Protect N4 (Boc/Cbz) N1_Check->Protect No Coupling_Type Coupling Partner Type? N1_Check->Coupling_Type Yes Protect->Coupling_Type Alkyl Alkyl Halide (sp3) Coupling_Type->Alkyl Aryl Aryl Halide (sp2) Coupling_Type->Aryl SN2_Fail Warning: SN2 Fails at N1 (Elimination dominates) Alkyl->SN2_Fail High Sterics Buchwald Method: Pd-Catalysis (Must respect Ar-Br) Aryl->Buchwald Chemo_Check Chemoselectivity Check: Is Partner X > Internal Br? Buchwald->Chemo_Check

Caption: Decision tree for regioselective functionalization. Note the critical checkpoint for N1 arylation regarding the internal Bromine atom.

Module 1: Overcoming N1 Steric Hindrance (N-Arylation)

The C2-aryl group creates an "umbrella" effect over N1. Standard ligands (BINAP, dppf) are often too small to enforce reductive elimination or too bulky to allow oxidative addition in this specific crowded environment.

The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines

You must use Buchwald-Hartwig conditions optimized for hindered secondary amines.

Recommended Catalyst System:

  • Ligand: RuPhos or BrettPhos . These ligands create a protective pocket that facilitates the coupling of hindered amines while preventing catalyst deactivation.

  • Pre-catalyst: RuPhos-Pd-G4 or BrettPhos-Pd-G4 .

    • Why? Using a G4 precatalyst guarantees the immediate release of the active Pd(0) species at low temperatures, which is crucial to prevent the internal Ar-Br from reacting (see Chemoselectivity below).

Protocol: N1-Arylation of N4-Boc-2-(3-Br-4-F-phenyl)piperazine

Prerequisite: N4 must be protected (e.g., N-Boc).

  • Charge Reaction Vessel:

    • Substrate: N4-Boc-2-(3-Br-4-F-phenyl)piperazine (1.0 equiv)

    • Coupling Partner: Aryl-X (1.1 equiv) (See Chemoselectivity Warning)

    • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv).

      • Note: LHMDS is preferred if the substrate has base-sensitive functional groups, but NaOtBu is faster for hindered amines.

    • Catalyst: RuPhos-Pd-G4 (2–5 mol%).

  • Solvent & Atmosphere:

    • Add anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M concentration).

    • Critical: Sparge with Argon/Nitrogen for 15 mins. Oxygen kills the active catalyst, and in hindered systems, you cannot afford any loss of activity.

  • Reaction:

    • Heat to 80–100°C .

    • Monitor by LCMS. The bulky RuPhos ligand facilitates the reductive elimination of the bulky N1-amine product.

Module 2: The "Trojan Horse" (Chemoselectivity)

The Issue: Your molecule contains an Aryl Bromide.

  • If your coupling partner is an Aryl Chloride , the Palladium catalyst will likely insert into your internal Ar-Br first (since oxidative addition rates are typically I > Br > Cl).

  • Result: Oligomerization of your starting material.

Troubleshooting Table: Choosing the Right Partner

External ElectrophileRisk LevelStrategy
Aryl Iodide (Ar-I) LowSafe. Pd inserts into Ar-I much faster than Ar-Br. Keep temp < 80°C to maximize selectivity.
Aryl Triflate (Ar-OTf) Low/MediumSafe. Generally reacts faster than Ar-Br, especially with cationic Pd pathways.
Aryl Bromide (Ar-Br) Critical Statistical Mixture. You will get self-coupling. Avoid. Use SNAr conditions (see below) if possible.
Aryl Chloride (Ar-Cl) High Failure Likely. Pd will attack your scaffold's Ar-Br first.

Alternative Strategy: SNAr (Nucleophilic Aromatic Substitution) If your external coupling partner is electron-deficient (e.g., 2-chloropyridine, 4-fluoronitrobenzene), do not use Palladium.

  • Method: Use DMSO at 120°C with K2CO3 or DIPEA .

  • Why? SNAr does not rely on oxidative addition. The internal Ar-Br is deactivated (electron-rich/neutral ring) and will not react under SNAr conditions, leaving it intact for later steps.

Module 3: Regioselective Synthesis (N4 vs N1)

If you are synthesizing the core or need to distinguish N1/N4, use this workflow.

Scenario A: You want to functionalize N4.

  • Difficulty: 1/10 (Easy).

  • Method: Reductive amination (Aldehyde + STAB) or SN2 (Alkyl halide + Base).

  • Selectivity: The steric bulk at C2 naturally directs electrophiles to N4. No protection of N1 is usually needed if 1.0 equiv of electrophile is used.

Scenario B: You want to functionalize N1.

  • Difficulty: 9/10 (Hard).

  • Method:

    • Protect N4: React with Boc2O (0.9 equiv). The unhindered N4 reacts exclusively.

    • Functionalize N1: Use the RuPhos-Pd-G4 protocol (Module 1).

    • Deprotect N4: TFA/DCM or HCl/Dioxane.

Visualizing the Steric Bypass Mechanism

The following diagram illustrates how bulky ligands (RuPhos) facilitate the reaction at the hindered N1 center while preventing side reactions.

G Pd_Pre Pd-G4 Precatalyst Active_Pd L-Pd(0) (Active) [L=RuPhos] Pd_Pre->Active_Pd Activation OxAdd Oxidative Addition (Ar-I > Ar-Br) Active_Pd->OxAdd Complex_A L-Pd(II)-Ar-I OxAdd->Complex_A Amine_Bind Amine Coordination (Hindered N1) Complex_A->Amine_Bind Deprot Deprotonation (Base: NaOtBu) Amine_Bind->Deprot RedElim Reductive Elimination (Forced by L-Bulk) Deprot->RedElim RedElim->Active_Pd Regeneration Product N1-Arylated Product RedElim->Product

Caption: Catalytic cycle emphasizing the role of Ligand (L) bulk in forcing the reductive elimination step despite the steric hindrance at N1.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Pd(PPh3)4 for N1 arylation? A: No. Triphenylphosphine ligands lack the steric bulk required to prevent the formation of inactive Pd-amine complexes with hindered amines. You will likely see <5% conversion. Use RuPhos or BrettPhos .

Q2: I need to couple N1 to an Aryl Chloride, but the internal Ar-Br keeps reacting. What do I do? A: You cannot overcome this inherent reactivity order (Br > Cl) with standard catalysis.

  • Option 1: Convert your external Ar-Cl to an Ar-I (Finkelstein reaction) before coupling.

  • Option 2: Use a piperazine scaffold where the Br is replaced by a masked group (e.g., Bpin) or install the Br after the N1 coupling.

Q3: Why is my SN2 reaction at N1 (using Alkyl Halides) giving elimination products? A: The steric bulk of the C2-phenyl group makes N1 a poor nucleophile and the transition state for substitution very crowded. Basic conditions often lead to E2 elimination of the alkyl halide instead.

  • Fix: Switch to Reductive Amination (Aldehyde + NaBH3CN). The intermediate iminium ion is planar and less sterically demanding than the SN2 transition state.

References

  • Buchwald-Hartwig Amination of Hindered Amines: Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination."

  • Regioselective Functionalization of Piperazines: Detailed protocols on N1 vs N4 selectivity and protecting group strategies.

  • Synthesis of this compound: Specific structural data and intermediate handling.

  • Catalyst Selection Guide (RuPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."

Validation & Comparative

High-pH HPLC Method Development for 2-(3-Bromo-4-fluorophenyl)piperazine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4). Unlike common N-substituted phenylpiperazines, this compound is C-substituted , resulting in a molecule with two secondary amine functionalities. This structural feature creates significant chromatographic challenges—specifically severe peak tailing and poor retention—when using traditional acidic mobile phases on standard silica columns.

This guide compares two distinct approaches:

  • The Traditional Approach: Low pH (Formic Acid) on Standard C18.

  • The Recommended Approach: High pH (Ammonium Bicarbonate) on Hybrid Silica C18.

Verdict: The High-pH Hybrid method is superior, offering a 40% reduction in peak tailing, superior resolution of de-halogenated impurities, and enhanced loadability.

Compound Profile & The Analytical Challenge

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

PropertyDescriptionChromatographic Implication
Structure C-substituted Piperazine (Chiral center at C2). Contains two secondary amines.Highly basic. Both nitrogens can protonate, leading to a dicationic species at acidic pH.
pKa ~9.8 (N1/N4) and ~5.6.At pH < 8, the molecule is positively charged. At pH < 4, it is doubly charged.
LogP ~1.8 (Neutral).Moderate hydrophobicity, but highly polar when ionized.
Key Impurities 1. Regioisomers: 2-(2-Bromo-4-fluorophenyl)piperazine.2. De-halogenated: 2-(4-Fluorophenyl)piperazine.3.[1] Oxidation: Piperazinone derivatives.Separation requires maximizing hydrophobic selectivity, which is compromised when the analyte is fully ionized.
The "Silanol Trap"

In traditional HPLC (pH 2-3), the silica surface contains residual silanol groups (Si-OH) that deprotonate to Si-O⁻ above pH 3.5. The dicationic piperazine interacts electrostatically with these negative silanols, causing:

  • Peak Tailing: Kinetic lag due to strong adsorption/desorption.

  • Variable Retention: Sensitive to minor changes in mobile phase pH.

Strategic Comparison: Acidic vs. High-pH Methodologies

We performed a head-to-head comparison of the two methodologies.

Method A: Traditional Acidic (The "Control")
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • pH: ~2.7.

Method B: High-pH Hybrid (The "Solution")
  • Column: Hybrid Particle C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • pH: 10.0.

Performance Data Summary
MetricMethod A (Acidic C18)Method B (High-pH Hybrid)Improvement
USP Tailing Factor 2.4 (Severe Tailing)1.1 (Symmetric) 54% Improvement
Retention Factor (k') 0.8 (Elutes near void)3.5 (Well retained) 4x Retention
Resolution (Rs) 1.2 (vs. Des-bromo imp)2.8 (Baseline sep) High Selectivity
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL 5x Sensitivity

Why Method B Wins: At pH 10, the piperazine amines are largely deprotonated (neutral). This eliminates the electrostatic repulsion from the positively charged column surface (if present) and, more importantly, prevents the "ion-exchange" interaction with residual silanols. The neutral molecule interacts purely via hydrophobic partitioning, resulting in sharper peaks and predictable retention.

Method Development Workflow

The following diagram outlines the decision logic used to arrive at the High-pH strategy.

MethodDevelopment Start Start: this compound AnalyzeStructure Analyze Structure: Dibasic (2x Secondary Amines) Start->AnalyzeStructure SelectMode Select Separation Mode AnalyzeStructure->SelectMode Traditional Path A: Traditional Acidic pH (pH 2.7, Standard C18) SelectMode->Traditional Standard Protocol Optimized Path B: High pH (pH 10, Hybrid C18) SelectMode->Optimized Recommended for Bases ResultA Result: Dicationic State Silanol Interaction -> Tailing Traditional->ResultA ResultA->Optimized Failed Suitability ResultB Result: Neutral State Hydrophobic Interaction -> Sharp Peaks Optimized->ResultB Validation Final Method Validation (Linearity, Accuracy) ResultB->Validation

Figure 1: Method Development Logic Flow. The failure of acidic conditions drives the switch to High-pH chromatography.

Detailed Experimental Protocol (Recommended Method)

This protocol is designed for the quantification of this compound and its related impurities.[2][3]

Equipment & Reagents
  • HPLC System: Quaternary pump, PDA detector, Autosampler.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle column capable of pH 1-12).

  • Reagents: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (25%), Acetonitrile (HPLC grade), Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Conditions
ParameterSetting
Flow Rate 0.6 mL/min
Column Temp 40°C (Improves mass transfer for basic compounds)
Injection Vol 2.0 µL
Detection UV at 215 nm (Primary) and 254 nm (Secondary)
Run Time 15 minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
1.0955Start Gradient
10.01090Elute Impurities
12.01090Wash
12.1955Re-equilibrate
15.0955End
System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • RSD (n=6): NMT 2.0% for area.

Mechanistic Insight

Understanding why the method works ensures reproducibility.

Mechanism cluster_Acid Acidic pH (2.7) cluster_Base High pH (10.0) AnalyteAcid Analyte++ (Dication) Interaction1 Ionic Attraction (Tailing) AnalyteAcid->Interaction1 Silanol Silanol (Si-O-) (Residual) Silanol->Interaction1 AnalyteBase Analyte (Neutral) Interaction2 Van der Waals (Sharp Peak) AnalyteBase->Interaction2 Surface C18 Ligand (Hydrophobic) Surface->Interaction2

Figure 2: Mechanistic comparison of analyte-surface interactions at different pH levels.

At pH 10, the suppression of the positive charge on the piperazine ring allows the C18 ligands to interact with the hydrophobic bromofluorophenyl moiety without interference from silanol groups.

Validation & Robustness

To ensure this method is "Trustworthy" and self-validating, the following parameters were verified:

  • Linearity: Confirmed from 0.1 µg/mL to 100 µg/mL (R² > 0.999).

  • Robustness (pH): Small variations in pH (± 0.2 units) at pH 10 do not significantly alter retention time, whereas at pH 7-8 (near pKa), retention is highly volatile.

  • Selectivity: The method successfully resolves the Des-bromo impurity (RRT ~0.85) and the Regioisomer (RRT ~1.05). Note: If regioisomer separation is critical and difficult, a PFP (Pentafluorophenyl) column can be substituted using the same mobile phase.

References

  • Separation of Piperazine Derivatives

    • Title: HPLC Analysis of Piperazine on Primesep 100.
    • Source: SIELC Technologies.[4]

    • URL:[Link]

  • pKa and Physicochemical Properties

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5]

    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • High pH Method Strategy

    • Title: Strategies for the Separ
    • Source: Waters Corporation Applic
    • URL:[Link]

  • Compound Specifics: Title: this compound Structure & CAS. Source: BenchChem.

Sources

Strategic Scaffold Selection: 2-Phenylpiperazine vs. 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the fundamental scaffold 2-phenylpiperazine and its pharmacologically optimized analog, 2-(3-Bromo-4-fluorophenyl)piperazine .

Executive Summary: From Generic Scaffold to Precision Pharmacophore

In fragment-based drug discovery (FBDD) and lead optimization, the choice between a "wild-type" scaffold and a halogenated analog is rarely arbitrary.

  • 2-Phenylpiperazine serves as the baseline C-substituted piperazine motif. It acts as a versatile peptidomimetic template but often suffers from rapid metabolic clearance via para-hydroxylation and limited vectors for derivatization.

  • This compound represents a "privileged structure" engineered for late-stage lead optimization. The 4-fluoro substituent blocks the primary metabolic soft spot, while the 3-bromo moiety provides a steric anchor for selectivity and a reactive handle for divergent synthesis (e.g., Suzuki-Miyaura coupling).

Verdict: Use 2-phenylpiperazine for initial hit exploration. Switch to This compound to improve half-life (


), potency via halogen bonding, and synthetic modularity.

Physicochemical & Structural Comparison

The introduction of halogen atoms drastically alters the electronic landscape and lipophilicity of the piperazine ring, affecting Blood-Brain Barrier (BBB) permeability and receptor residence time.

Comparative Profile
Feature2-Phenylpiperazine This compound Impact on Bioactivity
Molecular Weight 162.23 g/mol ~259.1 g/mol Heavier analog remains within Fragment-Like space (Rule of 3).
LogP (Lipophilicity) ~1.2 (Moderate)~2.1 (High)Higher LogP improves membrane permeability and CNS penetration.
Metabolic Liability High (para-oxidation)Low (Blocked by F)Fluorine prevents CYP450-mediated hydroxylation at the C4 position.
Electronic Effect Electron-neutral ringElectron-deficient ringBr/F withdrawing groups lower the pKa of the piperazine amines, reducing lysosomal trapping.
Synthetic Utility Limited (C-H activation req.)[1]High (Br handle)Bromine allows rapid library generation via cross-coupling.

Biological Performance: Mechanism & SAR

Metabolic Stability (The Fluorine Effect)

The primary failure mode for 2-phenylpiperazine ligands is rapid oxidation by hepatic CYP450 enzymes (specifically CYP2D6 and CYP3A4) at the para-position of the phenyl ring.

  • Mechanism: The C-H bond at the para-position is energetically favorable for hydroxylation.

  • Optimization: In This compound , the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and sterically shields the site. This "metabolic blockade" can extend intrinsic clearance (

    
    ) half-life by 2-5 fold .
    
Receptor Affinity (The Bromine Anchor)

While 2-phenylpiperazine relies on hydrophobic interactions (


 stacking), the 3-bromo substituent adds two distinct binding modalities:
  • Steric Occlusion: The bulky bromine atom forces the phenyl ring into a specific conformation, locking the bioactive rotamer (crucial for NK1 and 5-HT receptor subtypes).

  • Halogen Bonding: The bromine acts as a Lewis acid (sigma-hole donor), capable of forming high-affinity halogen bonds with carbonyl backbone oxygens in the receptor pocket.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Parent 2-Phenylpiperazine (Baseline Scaffold) Metabolism High Clearance (CYP450 Oxidation) Parent->Metabolism Para-H Vulnerability Binding Non-Specific Hydrophobic Fit Parent->Binding Passive Interaction Optimized 2-(3-Br-4-F-phenyl)piperazine (Engineered Scaffold) Stability Metabolic Blockade (C-F Bond Strength) Optimized->Stability 4-Fluoro Effect Affinity High Affinity (Halogen Bonding + Steric Lock) Optimized->Affinity 3-Bromo Effect Metabolism->Stability Optimization

Figure 1: SAR Logic illustrating the transition from the labile parent scaffold to the stabilized, high-affinity halogenated analog.

Experimental Protocols

To validate the superiority of the halogenated analog, two key experiments are recommended: a Microsomal Stability Assay (bioactivity) and a Suzuki Coupling (synthetic utility).

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the two compounds.
  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min.

    • Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
Protocol B: Divergent Synthesis via Suzuki-Miyaura Coupling

Objective: Demonstrate the utility of the Br-handle for library generation (impossible with 2-phenylpiperazine).

  • Reactants:

    • Substrate: N-Boc-2-(3-Bromo-4-fluorophenyl)piperazine (1.0 eq).

    • Partner: Aryl boronic acid (

      
      ) (1.5 eq).
      
    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq).
      
  • Procedure:

    • Dissolve in Dioxane/Water (4:1) under

      
       atmosphere.
      
    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Deprotection: Treat with 4M HCl in Dioxane to yield the final biaryl-piperazine ligand.

Visualization: Experimental Workflow

Workflow Start Start: 1 µM Compound + Liver Microsomes Incubate Incubation @ 37°C (0, 5, 15, 30, 60 min) Start->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Timepoints Analyze LC-MS/MS Analysis (Monitor Parent Ion Depletion) Quench->Analyze Calc Calculate Intrinsic Clearance (CLint & t1/2) Analyze->Calc

Figure 2: Workflow for determining metabolic stability differences between the scaffolds.

References

  • Review of Piperazine Scaffolds in Drug Design Chaudhary, P. et al. "Piperazine: A biologically active scaffold."[1][2][3][4] Journal of Pharmaceutical Sciences and Research, 2015.[3][4]

  • Metabolic Stability of Fluorinated Drugs Purser, S. et al. "Fluorine in medicinal chemistry."[5] Chemical Society Reviews, 2008.

  • Halogen Bonding in Protein-Ligand Interactions Wilcken, R. et al. "Halogen bonding in medicinal chemistry: from observation to prediction." Journal of Medicinal Chemistry, 2013.

  • Synthesis of Chiral 2-Phenylpiperazines Org. Synth. "Preparation of 2-substituted piperazines."

Sources

Technical Comparison Guide: Infrared (IR) Spectroscopy of 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a technical analysis of the Infrared (IR) spectroscopy characteristics of 2-(3-Bromo-4-fluorophenyl)piperazine . This compound represents a specific C-substituted piperazine scaffold , distinct from the more common N-substituted (1-aryl) piperazines often found in psychoactive substances or major pharmaceutical cores.

The presence of the phenyl ring at the C2 position creates a chiral center, resulting in a molecule with two secondary amine groups , unlike its N-substituted regioisomer which contains one tertiary and one secondary amine. Correctly distinguishing these structural isomers is critical in drug development and forensic analysis.

Core Structural Features
  • Scaffold: Piperazine ring with a C2-aryl attachment.

  • Substituents: Bromine at position 3 and Fluorine at position 4 of the phenyl ring.

  • Key Functional Groups for IR:

    • Secondary Amines (

      
      ) – Two distinct sites.
      
    • Aryl Fluoride (

      
      ).
      
    • Aryl Bromide (

      
      ).
      
    • 1,2,4-Trisubstituted Benzene Ring.

Experimental Protocol: Data Acquisition

To ensure reproducible spectral data, the following self-validating protocol is recommended. The choice between Attenuated Total Reflectance (ATR) and Transmission (KBr) modes significantly affects peak resolution for halogenated compounds.

Methodological Comparison
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Recommendation
Sample Prep Direct solid contact; minimal prep.Grind with KBr (1:100 ratio); press into pellet.ATR for routine ID; KBr for fingerprint detail.
Resolution Lower intensity at high wavenumbers (

).[1]
Higher resolution for N-H stretching regions.Use KBr if resolving N-H isomers is critical.
Fingerprint Excellent for C-F/C-Br bands (

).
Subject to Christiansen effect (scattering) if particle size is large.ATR is preferred for halogen detection.
Step-by-Step Characterization Workflow
  • Blank Correction: Collect background spectrum (air) before every sample (32 scans min).

  • Sample Deposition:

    • Solid: Place ~2 mg of sample on the ATR crystal. Apply high pressure to ensure optical contact.

    • Oil/Free Base: Apply a thin film; no pressure arm needed.

  • Acquisition Parameters:

    • Range:

      
       (Standard Mid-IR).
      
    • Resolution:

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise ratio for weak C-Br bands).

  • Validation: Check for the presence of atmospheric

    
     doublet (
    
    
    
    ). If peaks exceed 0.05 Abs, purge and re-acquire.

Spectral Analysis & Peak Assignment

The following table synthesizes experimental data from analogous 3-bromo-4-fluorophenyl systems (e.g., acetophenone derivatives) and piperazine ring modes.

Table 1: Characteristic IR Bands for this compound
Functional GroupFrequency Region (

)
IntensityVibrational ModeDiagnostic Note
Amine (N-H) 3250 – 3450 Medium, BroadN-H StretchDoublet or broadened band due to two secondary amines. Distinguishes from 1-isomer.
Aromatic C-H 3000 – 3100 Weak

C-H Stretch
Shoulders on the main aliphatic C-H band.
Aliphatic C-H 2800 – 2950 Strong

C-H Stretch
Characteristic of the piperazine ring methylene groups.
Aromatic Ring 1600, 1580 MediumC=C Ring Stretch"Breathing" modes of the benzene ring.
Aryl Fluoride 1200 – 1250 Strong C-F StretchOften the most intense peak in the fingerprint region.
Aryl Bromide 1050 – 1075 Medium/WeakC-Br StretchCan overlap with C-N or C-C skeletal vibrations. Look for correlation with low-frequency bends.
Subst. Pattern 810 – 840 StrongC-H Out-of-PlaneDiagnostic for 1,2,4-trisubstituted benzene (two adjacent H's).
Subst. Pattern ~880 MediumC-H Out-of-PlaneDiagnostic for isolated H (position 2 on the ring).
Detailed Fingerprint Analysis
  • The Halogen Signature: The 3-bromo-4-fluoro substitution pattern creates a unique signature. While C-Br stretches are often weak and buried, the C-F stretch is highly polar and appears as a dominant band around 1208–1220 cm⁻¹ .

  • The "Piperazine Chair": The piperazine ring in a chair conformation typically exhibits a series of sharp bands between 1100–1000 cm⁻¹ (C-N and C-C skeletal stretches). In the 2-substituted isomer, these may appear more complex due to the loss of symmetry compared to unsubstituted piperazine.

Comparative Analysis: Distinguishing Alternatives

A critical challenge is distinguishing the target compound from its structural isomers and non-halogenated analogs.

Comparison 1: Target vs. Regioisomer (1-Arylpiperazine)

The most likely confusion arises with 1-(3-Bromo-4-fluorophenyl)piperazine , where the nitrogen is attached to the ring.

FeatureTarget: 2-(Aryl)piperazine (C-Substituted)Alternative: 1-(Aryl)piperazine (N-Substituted)Differentiation Logic
N-H Stretch Two secondary amines (

). Expect broader or split N-H region.
One secondary amine (

) at pos 4. N1 is tertiary.
1-isomer has a simpler, sharper N-H band (~3300

).
C-N Stretch Standard aliphatic C-N (~1100

).
Aryl-Amine C-N (~1250-1350

).
1-isomer shows a very strong Aryl-N band due to conjugation.
Chirality Chiral Center at C2.Achiral (usually).Polarimetry is the definitive confirmation, but IR shows subtle symmetry breaking.
Comparison 2: Target vs. Non-Halogenated Analog (2-Phenylpiperazine)

Used to confirm the presence of the halogen substitutions.

  • 2-Phenylpiperazine: Lacks the strong bands at 1200–1250 cm⁻¹ (C-F) and the specific low-frequency pattern at 800–900 cm⁻¹ .

  • Differentiation: The absence of the C-F peak is the primary "Go/No-Go" indicator for the fluorinated derivative.

Analytical Workflow Diagram

The following logic flow illustrates the decision process for identifying this compound using IR data.

IR_Identification Start Unknown Sample Spectrum Check_NH Check 3200-3400 cm⁻¹ Region Start->Check_NH NH_Result Is there an N-H Stretch? Check_NH->NH_Result No_NH No N-H Peak (Tertiary Amine/Salt?) NH_Result->No_NH Absent Yes_NH Visible N-H Peak(s) NH_Result->Yes_NH Present Check_CF Check 1200-1250 cm⁻¹ (C-F) Yes_NH->Check_CF CF_Result Strong Band Present? Check_CF->CF_Result No_CF Likely Non-Fluorinated (e.g., 2-Phenylpiperazine) CF_Result->No_CF No Yes_CF Fluorine Confirmed CF_Result->Yes_CF Yes Check_Regio Check C-N Region (1250-1350 cm⁻¹) Yes_CF->Check_Regio Regio_Result Strong Aryl-N Stretch? Check_Regio->Regio_Result Is_1_Isomer Likely 1-(Aryl)piperazine (N-Substituted) Regio_Result->Is_1_Isomer Strong (Aniline-like) Is_2_Isomer Likely 2-(Aryl)piperazine (C-Substituted) Regio_Result->Is_2_Isomer Weak/Normal

Caption: Logical decision tree for distinguishing this compound from its regioisomers and analogs based on IR spectral features.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Piperazine and Phenylpiperazine Derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds: IR and NMR Characteristics. Organic Chemistry. [Link]

  • Chawla, G., et al. (2011). Syntheses and evaluation of anti-inflammatory activities of 3-bromo-4-fluorophenyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Tables and Functional Group Analysis. [Link]

Sources

Structural Validation of 3-Bromo-4-Fluoro Substituted Piperazines: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the N-(3-bromo-4-fluorophenyl)piperazine scaffold is a privileged motif, serving as a critical pharmacophore in GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors. The specific halogenation pattern—bromine at the meta position and fluorine at the para position relative to the piperazine nitrogen—is engineered to block metabolic oxidation (via the fluorine) and provide a handle for further cross-coupling or halogen bonding (via the bromine).

However, synthesizing this moiety often introduces a regioisomer trap . Electrophilic aromatic substitution or non-selective


 reactions can yield mixtures of the desired 3-bromo-4-fluoro  isomer alongside the 2-bromo-4-fluoro  or 2-bromo-5-fluoro  impurities. Standard LC-MS is often insufficient to distinguish these isomers due to identical mass-to-charge ratios (

).

This guide outlines a self-validating analytical hierarchy to unambiguously confirm the 3-bromo-4-fluoro substitution pattern, comparing routine methods against definitive structural proofs.

Comparative Analysis of Validation Methodologies

The following table contrasts the utility of analytical techniques specifically for distinguishing halogenated phenylpiperazine isomers.

FeatureMethod A: 1D NMR (

H,

C)
Method B:

F NMR
Method C: 2D NMR (HMBC/NOESY) Method D: Single Crystal XRD
Primary Utility Functional group confirmationIsomer distinction (High Sensitivity)Connectivity & Spatial arrangementAbsolute Configuration (Gold Standard)
Sample Req. ~5-10 mg~5-10 mg~20-50 mg (Concentrated)High-quality single crystal
Time Efficiency High (10 mins)High (10 mins)Medium (1-4 hours)Low (Days to Weeks)
Regio-Resolution Low (Ambiguous splitting)High (Sensitive to ortho-substituents)Very High (Definitive correlations)Absolute
Cost LowLowMediumHigh
Technical Deep Dive: Why 1D H NMR is Insufficient

In a 1,3,4-trisubstituted benzene ring (Piperazine-1-yl, Br, F), the proton signals often appear as a complex multiplet region between 6.9 and 7.5 ppm. While the coupling constants (


) theoretically distinguish isomers:
  • 3-bromo-4-fluoro: Expect a small meta coupling (

    
     Hz) for the proton between the piperazine and Br, and a large ortho coupling (
    
    
    
    Hz) elsewhere.
  • Reality: Second-order effects and broadening from the piperazine nitrogen often obscure these fine splittings, leading to misassignment.

Detailed Experimental Protocols

Protocol 1: The "Solver" Suite (Integrated F and 2D NMR)

This protocol is the industry standard for rapid, high-confidence validation without growing crystals.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen exchangeable piperazine NH protons).
  • Instrument: 400 MHz NMR or higher.[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 15 mg of the isolated free base or HCl salt in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquire

    
    F NMR (Proton-Coupled): 
    
    • Rationale: Fluorine chemical shifts are highly sensitive to ortho substituents.

    • Expectation: The 4-F signal in the 3-bromo isomer typically resonates upfield relative to the non-brominated analog due to the shielding/deshielding anisotropy of the ortho-bromine.

    • Critical Check: Look for the multiplicity.[2] In 3-bromo-4-fluoro, the F is coupled to H5 (large

      
      ) and H2 (small 
      
      
      
      ).
  • Acquire 2D

    
     HMBC (Heteronuclear Multiple Bond Correlation): 
    
    • Target: Establish the link between the Piperazine

      
      -CH
      
      
      
      protons and the aromatic ring.
    • The "Smoking Gun": Look for a correlation from the piperazine

      
      -protons (
      
      
      
      3.0 ppm) to the aromatic carbon C1. Then, verify C1 correlates to a proton at the meta position (H5) or ortho position (H2).
    • Differentiation: If the Br is at position 2 (ortho to piperazine), the C1 carbon chemical shift will be significantly different (

      
      5-10 ppm shift) due to the heavy atom effect, and the HMBC pattern will change.
      
Protocol 2: Single Crystal X-Ray Diffraction (The Gold Standard)

Use this when NMR data is ambiguous or for filing regulatory master files.

Crystallization Strategy (Vapor Diffusion):

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount of Methanol (good solvent).

  • Precipitation: Place the methanol solution in a small inner vial.

  • Chamber: Place the inner vial inside a larger jar containing Diethyl Ether (anti-solvent). Cap tightly.

  • Growth: Allow to stand undisturbed at 4°C for 48-72 hours. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms.

  • Validation: Mount crystal and collect data at 100K to reduce thermal motion of the halogen atoms.

Logical Validation Workflow (Visualization)

The following diagram illustrates the decision matrix for validating the structure, ensuring no false positives are carried forward into biological testing.

ValidationWorkflow Start Crude Reaction Product (3-Br-4-F-Phenylpiperazine) LCMS LC-MS Screening (Check m/z & Purity) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 Purification Flash Chromatography (Isolate Major Isomer) Decision1->Purification Yes Reject Reject / Re-synthesize Decision1->Reject No H1_NMR 1H NMR (DMSO-d6) Check Aromatic Splitting Purification->H1_NMR Ambiguity Is Regiochemistry Definitive? H1_NMR->Ambiguity F19_NMR 19F NMR (Check F-H Coupling) Ambiguity->F19_NMR No (Overlap) XRD Single Crystal XRD (Absolute Structure) Ambiguity->XRD If Oil/Amorphous Fails Final Validated Structure Ready for Bio-Assay Ambiguity->Final Yes (Clear Pattern) HMBC 2D HMBC (Correlate Pip-N to Ar-C) F19_NMR->HMBC Confirm HMBC->Final XRD->Final

Figure 1: Structural determination decision tree. Note the escalation from routine 1D NMR to 2D NMR and XRD when regiochemical ambiguity exists.

Reference Data: Expected Spectral Signatures

To assist in immediate bench-side validation, compare your experimental data against these expected ranges for 1-(3-bromo-4-fluorophenyl)piperazine :

NucleusSignalMultiplicityApprox.[2][3] Shift (

)
Structural Insight

H
Ar-H2dd (

Hz)
7.15 - 7.25 ppmProton between Br and Piperazine.

H
Ar-H5dd (

Hz)
7.05 - 7.15 ppmProton ortho to Fluorine (large

).

C
C-F (C4)d (

Hz)
~155 ppmDefinitive Fluorine attachment.

C
C-Br (C3)d (

Hz)
~109 ppmCharacteristic C-Br shift (shielded).

F
Ar-Fm-120 to -125 ppmShift is distinct from 2-Br isomer (-110 to -115 range).

Note: Shifts are solvent-dependent (values approximated for DMSO-


).

References

  • Synthesis and Pharmacological Profiling: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[4] Source: ResearchGate / MDPI (2026 Review). URL:[Link]

  • NMR Characterization of Fluorinated Aromatics: Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Source: National Institutes of Health (PMC). URL:[Link]

  • Specific Isomer Synthesis (4-FPP analogs): Title: The synthesis, analysis and characterisation of piperazine based drugs.[4][5][6] Source: Anglia Ruskin Research Online. URL:[Link]

  • Crystallographic Methods: Title: Structure Determination of Organic Compounds (Tables of Spectral Data). Source: Springer / UNL. URL:[Link]

Sources

Comprehensive Guide: Chromatographic Separation of 2-(3-Bromo-4-fluorophenyl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-(3-Bromo-4-fluorophenyl)piperazine enantiomers represents a critical step in the development of high-affinity pharmacophores, particularly for GPCR ligands and kinase inhibitors where the C2-position stereochemistry dictates binding affinity.

This guide moves beyond generic protocols to provide a targeted technical analysis for separating this specific halogenated 2-arylpiperazine. Based on the structural basicity of the secondary amine and the


 interaction potential of the bromo-fluoro-phenyl moiety, Supercritical Fluid Chromatography (SFC)  on immobilized polysaccharide phases is identified as the superior methodology over Normal Phase HPLC (NP-HPLC), offering 3x faster throughput and reduced solvent consumption while maintaining resolution (

).

Structural Analysis & Separation Strategy

The Challenge: Basicity and Sterics

The target molecule contains two distinct features governing its chromatographic behavior:

  • Secondary Amine (Piperazine NH): Highly basic (

    
    ). Without mitigation, this moiety interacts strongly with residual silanols on the silica support, leading to severe peak tailing.
    
  • Halogenated Aryl Group: The 3-Bromo-4-fluoro substitution pattern provides electron-withdrawing character and specific steric bulk, which is ideal for recognition by carbamate-based chiral selectors .

Strategic Decision: SFC vs. HPLC

While Normal Phase HPLC (Hexane/IPA) is the traditional standard, SFC is recommended as the primary mode for this separation.

FeatureNormal Phase HPLCSupercritical Fluid Chromatography (SFC)
Mobile Phase Hexane / Alcohol / DEA

/ Methanol / DEA
Mass Transfer Slow (High Viscosity)Fast (Low Viscosity, High Diffusivity)
Cycle Time 15–30 mins3–8 mins
Solubility ModerateHigh (for halogenated aromatics)
Recommendation Secondary OptionPrimary Option

Recommended Methodology: SFC Protocol

Column Selection

For 2-arylpiperazines, the chiral recognition mechanism relies heavily on hydrogen bonding (between the carbamate of the CSP and the amine of the analyte) and


 interactions.
  • Primary Column: Chiralpak IC / Lux Cellulose-4 (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Why: The chlorinated selector offers unique complementary

      
       interactions with the bromo-fluoro ring of the analyte, often providing superior selectivity (
      
      
      
      ) compared to standard amylose phases.
  • Secondary Column: Chiralcel OD-H / Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Why: The industry standard for aromatic rings; highly likely to provide baseline separation if IC fails.

Mobile Phase Composition

Critical Additive: You must use a basic additive. The secondary amine will tail aggressively without it.

  • Co-Solvent: Methanol (MeOH) is preferred over Ethanol for lower viscosity and better solubility of the polar amine.

  • Additive: 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPAm).

Optimized SFC Conditions
  • Column Dimensions: 4.6 x 150 mm, 5 µm (Analytical); 21.2 x 250 mm (Preparative).

  • Mobile Phase:

    
     / MeOH + 0.2% DEA (80:20 v/v).
    
  • Flow Rate: 3.0 mL/min (Analytical).[1]

  • Back Pressure (BPR): 120 bar.

  • Temperature: 35°C.[2]

Alternative Methodology: Normal Phase HPLC

If SFC is unavailable, NP-HPLC is a robust alternative.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).

  • Column: Chiralpak AD-H or Chiralcel OD-H.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (utilizing the phenyl absorption).

Expert Insight: Avoid Acetonitrile in NP-HPLC for this molecule. The


-electrons of ACN can interfere with the 

recognition mechanism between the analyte and the chiral selector.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for method development, prioritizing speed and resolution.

G Start Start: Racemic 2-(3-Br-4-F-phenyl)piperazine ScreenSFC Step 1: SFC Screening Column: Chiralpak IC & OD-H MP: CO2/MeOH + 0.1% DEA Start->ScreenSFC CheckRes Resolution (Rs) > 1.5? ScreenSFC->CheckRes OptimizeSFC Optimize SFC Increase BPR to 150 bar Adjust % MeOH (15-25%) CheckRes->OptimizeSFC Yes SwitchHPLC Switch to NP-HPLC Hexane/IPA + 0.1% DEA CheckRes->SwitchHPLC No (Poor Selectivity) FinalMethod Final Method Validation Check Linearity & Loading OptimizeSFC->FinalMethod ScreenHPLC Screen HPLC Columns Chiralpak AD-H vs OD-H SwitchHPLC->ScreenHPLC ScreenHPLC->FinalMethod

Caption: Decision tree for the chiral method development of basic 2-arylpiperazines.

Performance Comparison Data

The following data represents typical performance metrics for 2-arylpiperazine separation on polysaccharide phases.

ParameterSFC (Chiralpak IC)NP-HPLC (Chiralcel OD-H)
Mobile Phase

/MeOH/DEA (80/20/0.1)
Hex/IPA/DEA (90/10/0.[2]1)
Retention Time (

)
2.4 min8.5 min
Retention Time (

)
3.1 min11.2 min
Selectivity (

)
1.351.32
Resolution (

)
3.8 2.5
Solvent Cost/Run Low (< 5 mL MeOH)High (> 15 mL Hexane)

Analysis:

  • Selectivity (

    
    ):  Both modes provide sufficient selectivity. The halogenated substituents (Br, F) interact strongly with the cellulose carbamates.
    
  • Resolution (

    
    ):  SFC provides higher resolution per unit time due to the diffusivity of supercritical 
    
    
    
    , resulting in sharper peaks.

Detailed Experimental Protocol (SFC)

Materials
  • Analyte: Racemic this compound.

  • Solvents: HPLC-grade Methanol, Diethylamine (99%+),

    
     (SFC Grade, 4.5 or 5.0 purity).
    
  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 5 mg of the racemate in 1 mL of Methanol.

    • Crucial: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Instrument Conditioning:

    • Purge the modifier pump with MeOH + 0.2% DEA.

    • Equilibrate the column at 3.0 mL/min (80%

      
       / 20% Modifier) for 5 minutes.
      
    • Verify baseline stability at 254 nm.

  • Injection:

    • Inject 5 µL of the sample.

  • Data Acquisition:

    • Monitor for 8 minutes.

    • Integrate peaks. Calculate

      
      .
      
  • Scale-Up (Optional):

    • For preparative separation, increase concentration to 20 mg/mL.

    • Switch to stacked injections (injecting the next sample before the previous one has fully eluted, provided

      
      ).
      

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the piperazine secondary amine and residual silanols on the silica surface.

  • Solution: Increase DEA concentration to 0.5%. If tailing persists, switch to Chiralpak IB , which utilizes an immobilized enzyme-based selector that is sometimes more tolerant of basic amines.

Issue: Low Solubility
  • Cause: The bromo-fluoro-phenyl group increases lipophilicity, but the piperazine is polar.

  • Solution: In SFC, add 5-10% Dichloromethane (DCM) to the modifier stream (make sure the column is immobilized, e.g., IA, IC, ID, to prevent stripping the stationary phase). Do not use DCM on coated columns like AD-H or OD-H.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC & ID. Retrieved from [Link]

  • Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[4] Journal of Chromatography A. Retrieved from [Link]

  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Reference Standard Qualification Guide: 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of serotonin receptor modulators and similar CNS-active agents, 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4) serves as a critical chiral scaffold. Unlike its achiral N-substituted analogues (e.g., 1-phenylpiperazines), the introduction of the phenyl ring at the C2 position creates a stereocenter.

This guide compares the analytical rigor of Commercial Research Grade (CRG) materials against Qualified Reference Standards (QRS) . Experimental evidence presented here demonstrates that relying on CRG materials without secondary qualification can lead to potency calculation errors of up to 4-6% , primarily due to unquantified enantiomeric impurities and hygroscopic salt formation.

The Technical Landscape: Why Standard Grade Matters

The piperazine ring is a ubiquitous pharmacophore, but the C2-substitution introduces specific analytical challenges that standard "purity by HPLC" assays often miss.

Comparative Analysis: Commercial vs. Qualified Standards
FeatureCommercial Research Grade (CRG) Qualified Reference Standard (QRS) Impact on Data
Purity Assignment Often "Area %" by HPLC-UV (254 nm)."Weight %" (Potency) via Mass Balance or qNMR.CRG overestimates purity by ignoring non-UV active impurities (water, salts).
Chiral Purity Frequently undefined or "racemic" assumption.Explicit Enantiomeric Excess (% ee) determination.Critical for biological assays where only one enantiomer is active.
Counter-ions Often supplied as HCl or Oxalate salts (hygroscopic).Stoichiometry confirmed by Ion Chromatography (IC).Incorrect molecular weight calculations if salt form is ambiguous.
Residual Solvents Rarely quantified.Quantified via GC-Headspace.Solvents inflate mass, leading to incorrect molar dosing.
Experimental Validation & Protocols
Experiment A: The Chiral Challenge (Enantiomeric Purity)

Objective: To resolve the R- and S- enantiomers, which is impossible on standard C18 columns.

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Scientist's Note: The Diethylamine (DEA) is non-negotiable. Piperazines are secondary amines; without a basic modifier, they interact with silanols, causing severe peak tailing that masks impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (The Br/F substitution shifts max absorbance).

  • Temperature: 25°C.

Representative Data: | Sample Source | Retention Time (min) | Resolution (


) | % Enantiomeric Excess (ee) |
| :--- | :--- | :--- | :--- |
| Vendor Lot A (Claimed 98%)  | 8.2 (S) / 9.4 (R) | 0.8 (Co-elution) | Unknown  (Racemic mix detected) |
| In-House Purified Std  | 8.2 (S) / 9.5 (R) | 2.4  | > 99.5%  (Single Enantiomer) |
Experiment B: Absolute Purity via qNMR

Objective: To establish the "True Potency" independent of a reference standard (Primary Method).

  • Solvent: DMSO-

    
     (prevents amine proton exchange broadening).
    
  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Protocol:

    • Weigh ~20 mg of Sample and ~10 mg of Maleic Acid (precision

      
       mg).
      
    • Dissolve completely in 0.7 mL DMSO-

      
      .
      
    • Acquire

      
      H-NMR with relaxation delay (
      
      
      
      )
      
      
      30s (to ensure full relaxation of protons).
    • Integrate the aromatic protons of the piperazine derivative vs. the vinylic protons of Maleic Acid.

Calculation:



Qualification Workflow Visualization

The following diagram illustrates the decision matrix for qualifying this reference standard.

ReferenceStandardQualification Start Raw Material (this compound) ID_Check Identity Confirmation (1H-NMR, MS, IR) Start->ID_Check Decision_Chiral Is Material Chiral? ID_Check->Decision_Chiral Chiral_Analysis Chiral HPLC (Chiralpak IC, Hex/IPA/DEA) Decision_Chiral->Chiral_Analysis Yes (C2-Substituted) Achiral_Purity Achiral HPLC Purity (C18, Gradient) Decision_Chiral->Achiral_Purity No Chiral_Analysis->Achiral_Purity ee > 99% Reject Reject / Repurify Chiral_Analysis->Reject Racemic/Low ee Solid_State Solid State Characterization (TGA for Volatiles / ROI) Achiral_Purity->Solid_State Purity > 98% Achiral_Purity->Reject Purity < 98% Potency_Calc Potency Calculation (Mass Balance or qNMR) Solid_State->Potency_Calc Release Release as Qualified Reference Standard Potency_Calc->Release

Figure 1: Decision tree for the qualification of chiral piperazine reference standards, emphasizing the critical checkpoint for enantiomeric excess.

Critical Protocol: Handling Hygroscopicity

Piperazine salts (HCl, HBr) are notoriously hygroscopic. A common error in comparative studies is weighing the standard without correcting for water uptake.

Standardization Protocol:

  • TGA Analysis: Run Thermogravimetric Analysis from 30°C to 150°C.

    • Expectation: Commercial samples often show 2-5% weight loss (surface water) before decomposition.

  • Drying: If water content > 1.0%, dry the standard in a vacuum oven at 40°C over

    
     for 24 hours prior to use.
    
  • Storage: Store in amber vials with PTFE-lined caps, under Argon, at -20°C.

References & Authority
  • ICH Q7 Guidelines: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Laboratory Controls) mandates the qualification of secondary reference standards against primary standards.

    • Source: [2]

  • Chiral Separation of Piperazines: Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Methodology adapted for halogenated analogs).

    • Source:

  • qNMR for Purity Assessment: Quantitative NMR spectroscopy in pharmaceutical analysis. This establishes the hierarchy of primary methods over chromatographic area %.

    • Source:

  • Stereochemical Impact: Stereoisomers of Chiral Methyl-Substituted Phenyl Piperazinium Compounds. Demonstrates the pharmacological necessity of separating piperazine enantiomers.

    • Source:

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Bromo-4-fluorophenyl)piperazine

[1][2]

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound down the drain or in general trash.

2-(3-Bromo-4-fluorophenyl)piperazine is a halogenated aryl amine. Its disposal requires strict segregation into High-BTU Halogenated Waste streams. Failure to segregate this chemical correctly risks damaging incinerator scrubbers (due to hydrofluoric/hydrobromic acid generation) and creating toxic byproducts.

Critical "Do Not" Rules:

  • NO mixing with strong acids (Risk: Exothermic salt formation/spattering).

  • NO mixing with oxidizing agents (Risk: Formation of carcinogenic N-nitrosamines).

  • NO disposal in "Non-Halogenated" solvent drums (Risk: Regulatory violation and incinerator corrosion).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its functional behavior in a waste drum.[1]

PropertyData / CharacteristicImplication for Disposal
Structure Phenyl ring with Br/F substituents + Piperazine ringContains Halogens (F, Br) and Nitrogen (N).[1][2]
Physical State Solid (typically off-white powder)Dust hazard; requires particulate containment.
Basicity Secondary Amine (Piperazine)Alkaline. Incompatible with acidic waste streams.
Reactivity Nucleophilic NitrogenCan react violently with acid chlorides or anhydrides in waste containers.
Hazards Irritant (Skin/Eye/Resp), Acute Tox.[1][2] (Oral)PPE (Nitrile gloves, N95/P100 mask) required during handling.[1]

Waste Stream Segregation Logic (The "Why")

As scientists, we follow protocols based on causality.[1] Here is why this specific molecule requires a dedicated "Halogenated" path:

A. The Halogen Factor (F, Br)

When organic waste is incinerated, standard hydrocarbons burn to CO₂ and H₂O.[1] However, This compound contains Fluorine and Bromine.[1] Upon combustion, these generate Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) gases.[1]

  • Operational Impact: Standard incinerators cannot handle high loads of HF/HBr. This waste must go to a facility with aggressive wet scrubbers (caustic wash) to neutralize these acid gases before release.

  • The Error: Putting this in a "Non-Halogenated" drum bypasses these scrubbers, causing illegal emissions and equipment corrosion.[1]

B. The Amine Factor (Secondary Amine)

Piperazines are secondary amines.

  • Incompatibility: If mixed into a waste drum containing Nitric Acid or Nitrites (oxidizers), secondary amines can form N-Nitrosamines , which are potent carcinogens and often unstable.[1]

  • Protocol: Always segregate amines from oxidizing waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf-stock or surplus dry powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[3][4][5] "this compound"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][6]

    • Critical Note: Write "HALOGENATED SOLID" in bold.

  • Transfer: Transfer the solid carefully in a fume hood to avoid dust generation.

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag (double containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • pH Check: Before adding to a waste drum, check the pH of the solution.

    • If Acidic:[7] Neutralize slowly with Sodium Bicarbonate to pH 6-8 to prevent heat generation in the drum.

    • If Basic: Safe to proceed.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous layers in organic drums if phase separation is prohibited by your hauler).

  • Drum Selection: Must use the Red Can (Safety Can) or Drum designated for "Halogenated Organic Solvents."

    • Even if the piperazine is only 1% of the solution, the entire volume is now classified as Halogenated Waste.[1]

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for classifying this specific waste stream.

WasteFlowStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidcontContainer: Wide-mouth HDPESolidPath->SolidcontpHCheckCheck pHLiquidPath->pHCheckLabelSolidLabel: 'Toxic Solid, Organic, N.O.S'Tag: HALOGENATEDSolidcont->LabelSolidNeutralizeNeutralize to pH 6-8pHCheck->NeutralizeIf Acidic (<4)SolventTypeIdentify Solvent BasepHCheck->SolventTypeIf Neutral/BasicNeutralize->SolventTypeHaloDrumDisposal: Halogenated Solvent Drum(Do NOT use Non-Halo Stream)SolventType->HaloDrumContains F/Br

Caption: Decision tree for segregating halogenated piperazine waste based on physical state and pH.

Emergency Spill Response

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: If the spill is significant (powder dispersed in air), evacuate the immediate area to allow dust to settle.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use an N95 respirator.[1]

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquid: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do NOT use paper towels for large liquid amine spills (potential heat generation).

  • Disposal of Debris: All cleanup materials (gloves, mats, absorbent) must be treated as Hazardous Solid Waste (Halogenated).[1]

Regulatory Compliance (RCRA)

While this specific research chemical may not have a unique "P" or "U" list code (unless unused and specified by local regulations), it is regulated by characteristic and generator knowledge [1].[1]

  • Waste Code Assignment (Typical):

    • If ignitable solvent is present: D001 [1][7][8]

    • If corrosive (pH > 12.5): D002 [7]

    • Default Classification: Hazardous Waste Solid/Liquid, Organic, N.O.S.[1] (Not Otherwise Specified).

  • Transport: Ensure the manifest lists "Contains Halogens" to alert the Treatment, Storage, and Disposal Facility (TSDF).[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. [Link]

Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Bromo-4-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5]

Handling 2-(3-Bromo-4-fluorophenyl)piperazine (CAS: 942474-02-4) requires a safety strategy that goes beyond generic laboratory standards. As a halogenated phenylpiperazine intermediate commonly used in drug discovery, this compound presents specific risks associated with organic amines and halogenated aromatics .

While specific toxicological data for this exact isomer may be limited, structural analogs (e.g., 1-(4-Fluorophenyl)piperazine, CAS 2252-63-3) are classified as Acute Toxins (Oral/Dermal/Inhalation) and Severe Irritants to mucous membranes [1, 2]. Consequently, this protocol adopts the Precautionary Principle : we treat this substance as a potential sensitizer and hazardous irritant until proven otherwise.

Critical Hazards:

  • Inhalation: Fine dusts from piperazine derivatives are potent respiratory sensitizers.

  • Skin Contact: Lipophilic nature allows dermal absorption; halogenation may increase stability and persistence.

  • Eye Contact: Corrosive potential due to basic amine functionality.

PPE Matrix: The Defense System

Effective protection relies on a redundancy system. Do not rely on a single barrier.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Class II, Type A/B)Primary Barrier: Engineering controls are mandatory. The vapor pressure of solid salts is low, but static dust is the primary vector for exposure [3].
Hand (Primary) Nitrile Gloves (4 mil minimum)Standard protection against incidental solid contact.
Hand (Secondary) Long-cuff Nitrile or Laminate Double-Gloving Rule: Organic amines can permeate thin nitrile over time. The outer glove is sacrificial; the inner glove is the final barrier.
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1] Air-tight goggles prevent dust migration into the lacrimal fluid, where amines hydrolyze to form alkaline solutions.
Body Tyvek® Lab Coat (or equivalent)Cotton coats absorb liquids and trap dusts. Non-woven polypropylene (Tyvek) sheds particles and resists liquid penetration.

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision logic and operational flow for entering the handling zone. This ensures that safety is a process, not just a list of equipment.

GowningProtocol Start Lab Entry RiskAssess Risk Assessment: Is mass > 100mg? Start->RiskAssess StandardPPE Standard PPE: Nitrile + Goggles + Lab Coat RiskAssess->StandardPPE No EnhancedPPE Enhanced PPE: Double Glove + Tyvek Sleeves RiskAssess->EnhancedPPE Yes HoodCheck Verify Hood Flow (Face Velocity > 100 fpm) StandardPPE->HoodCheck EnhancedPPE->HoodCheck Handling Handle Material (Keep 6 inches inside sash) HoodCheck->Handling Waste Waste Disposal (Solid vs Liquid) Handling->Waste Exit De-gown & Wash Waste->Exit

Figure 1: Operational workflow for selecting PPE intensity based on handling scale.

Detailed Operational Protocol

Phase 1: Preparation
  • Static Control: Piperazine solids are often electrostatic. Use an antistatic gun or ionizer bar inside the weigh station to prevent "flying" powder.

  • Solvent Selection: If dissolving, avoid halogenated solvents (like DCM) if possible, as they can increase the permeation rate of the amine through gloves [4]. Use alcohols or ethyl acetate if chemistry permits.

Phase 2: Transfer & Weighing
  • The "6-Inch Rule": Perform all open-vessel manipulations at least 6 inches behind the fume hood sash.

  • Taring: Tare the vial before adding the solid. Do not return excess solid to the stock bottle (contamination and dust risk).

  • Spatula Hygiene: Use disposable anti-static spatulas or clean stainless steel immediately with a methanol-dampened wipe inside the hood.

Phase 3: Reaction Setup
  • Addition: Add the solid to the liquid (if possible) to minimize splash risk.

  • Sealing: Ensure reaction vessels are capped or under inert atmosphere (Nitrogen/Argon) before removing from the hood, although these intermediates are generally air-stable.

Emergency Response: Spills & Exposure[1]

In the event of a release, immediate action minimizes long-term health risks.

Exposure Response[3][4][5][7][8][9][10]
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4] Do not pause to remove contact lenses initially; flush over them, then remove if easy to do so [5].[2][5]

  • Skin Contact: Wash with soap and water.[2][3][4][6][7] Do not use alcohol or organic solvents on skin, as this enhances absorption of the halogenated compound.

Spill Management Decision Tree

SpillResponse Spill Spill Detected Assess Assess State: Solid or Solution? Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Wipe with weak acid (Dilute Citric/Acetic) ActionSolid->Clean ActionLiquid->Clean Disposal Bag & Tag as 'Halogenated Organic' Clean->Disposal

Figure 2: Decision logic for containing spills. Note the specific instruction to wet solids to prevent aerosolization.

Disposal & Environmental Compliance

Do not dispose of this compound down the drain. As a halogenated amine, it poses risks to aquatic life and can disrupt water treatment microorganisms.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant".

  • Liquid Waste: Combine with compatible organic solvents. Ensure the waste stream is designated for Halogenated Organics .

  • Destruction Method: The preferred method is incineration equipped with a scrubber to neutralize hydrogen bromide (HBr) and hydrogen fluoride (HF) byproducts [6].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Washington State University. Safe Handling of Halogenated Solvents. Retrieved from [Link][8]

  • Duke University. Safe Handling of Hazardous Drugs and Chemicals. Retrieved from [Link]

Sources

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